Elacestrant-d4-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H38N2O2 |
|---|---|
Molecular Weight |
462.7 g/mol |
IUPAC Name |
(6R)-1,3-dideuterio-6-[3,5-dideuterio-2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i13D,14D,19D,20D |
InChI Key |
SIFNOOUKXBRGGB-LSVQWTANSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@H](C2)C3=C(C(=C(C(=C3)[2H])OC)[2H])N(CC)CC4=CC=C(C=C4)CCNCC)C(=C1O)[2H] |
Canonical SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
Elacestrant-d4: A Technical Overview of its Chemical Properties and Structure
Elacestrant-d4 is the deuterated analog of Elacestrant, a pioneering, orally bioavailable selective estrogen receptor degrader (SERD). The strategic incorporation of deuterium atoms enhances its metabolic stability, potentially improving its pharmacokinetic profile compared to the non-deuterated parent compound. This technical guide provides a detailed examination of the chemical properties, structure, and relevant experimental methodologies for Elacestrant-d4, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of Elacestrant-d4 are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research setting.
| Property | Value |
| Molecular Formula | C30H34D4N2O2 |
| Molecular Weight | 462.66 g/mol [1] |
| IUPAC Name | (6R)-6-[2-[[4-[2,2-dideuterio-2-(1,1-dideuterioethylamino)ethyl]phenyl]methyl-ethylamino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol[2] |
| Synonyms | RAD1901-d4[1][3] |
| Appearance | Solid at room temperature[1] |
| Purity | ≥98.0%[4] |
| Unlabeled CAS Number | 722533-56-4[3][5] |
Chemical Structure
Elacestrant-d4 possesses a complex polycyclic structure. The deuterium atoms are strategically incorporated at specific positions to improve metabolic stability.[2] The locations of the four deuterium atoms are on the ethylaminoethyl group attached to the phenyl ring.[2]
Caption: Simplified structure of Elacestrant-d4.
Experimental Protocols
Synthesis and Purification
The synthesis of Elacestrant-d4 involves the introduction of deuterium into the Elacestrant molecule. Common strategies include:
-
Deuteration of Precursors : Utilizing deuterated reagents during the synthesis of key intermediates.[2]
-
Exchange Reactions : Employing methods that facilitate the exchange of hydrogen for deuterium atoms in specific functional groups.[2]
A typical synthetic route may involve the stereoselective addition of an arylmagnesium reagent to a ketone intermediate, which yields a tertiary alcohol with high diastereoselectivity.[2]
Purification of the final compound is critical to ensure high purity for research purposes and is typically achieved using techniques such as High-Performance Liquid Chromatography (HPLC).
Characterization
The structural integrity and purity of Elacestrant-d4 are confirmed through various analytical techniques. While specific protocols for the deuterated form are not detailed in the provided results, standard characterization methods for complex organic molecules, as suggested by studies on the parent compound, would include:
-
X-Ray Powder Diffraction (XRPD) : To determine the crystalline form of the solid.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure and the position of the deuterium labels.[6]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) : To assess thermal properties such as melting point and decomposition temperature.[6]
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity of the compound.[6]
In Vitro and In Vivo Formulations
For experimental use, Elacestrant-d4 is typically prepared as a stock solution and then further diluted for specific assays.
-
Stock Solution Preparation : Due to its low water solubility, Elacestrant-d4 is often dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[1] For a 1 mM stock solution, 2.1614 mL of DMSO would be used for 1 mg of the compound.[1]
-
In Vivo Formulations : For animal studies, the DMSO stock solution is often formulated to be injectable. Common formulations include:
Biological Activity and Mechanism of Action
Elacestrant-d4 is a selective estrogen receptor degrader (SERD) that specifically targets the estrogen receptor-alpha (ERα).[2] Its biological activity is similar to its non-deuterated counterpart, Elacestrant.[2] It functions as an antagonist of ERα, leading to the degradation of the receptor and thereby inhibiting estrogen-mediated signaling pathways that are crucial for the growth of certain breast cancers.[2]
Elacestrant has demonstrated significant efficacy in hormone receptor-positive breast cancer, particularly in cases with mutations that confer resistance to other endocrine therapies.[2][7] The deuteration in Elacestrant-d4 is intended to enhance its metabolic stability and potentially improve its bioavailability.[2]
The compound exhibits a strong binding affinity for ERα with a half-maximal inhibitory concentration (IC50) of 48 nM, and a much lower affinity for ERβ with an IC50 of 870 nM, indicating an 18-fold selectivity for ERα.[3][5]
Caption: Mechanism of action of Elacestrant-d4.
References
- 1. Elacestrant-d4 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 2. Buy Elacestrant-d4 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SmallMolecules.com | Elacestrant-d4 | MedChemExpress (MCE) (1 mg) from medchemexpress | SmallMolecules.com [smallmolecules.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Polymorphic Patterns for Elacestrant Dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. breastcancer.org [breastcancer.org]
A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of Elacestrant-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic labeling of Elacestrant-d4, a deuterated analogue of the selective estrogen receptor degrader (SERD), Elacestrant. This document details a plausible synthetic route, experimental protocols, and relevant analytical data. Additionally, it visualizes the synthetic workflow and the established signaling pathway of Elacestrant.
Introduction
Elacestrant is an orally bioavailable SERD that functions as an antagonist of the estrogen receptor (ER), primarily targeting ERα.[1] By binding to ERα, Elacestrant blocks its transcriptional activity and promotes its degradation via the proteasomal pathway.[2][3] This mechanism of action makes it a crucial therapeutic agent in the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[4]
The isotopically labeled version, Elacestrant-d4, is a valuable tool in pharmaceutical research, particularly in pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME). The deuterium labels provide a distinct mass signature, allowing for its differentiation from the non-labeled drug in biological matrices.[3]
Synthesis of Elacestrant-d4
The synthesis of Elacestrant-d4 involves the introduction of four deuterium atoms. A feasible approach is the utilization of a deuterated starting material in a multi-step synthesis that mirrors the established route for Elacestrant. This ensures the strategic placement of the deuterium labels.
A plausible synthetic strategy involves the deuteration of a key intermediate, such as a derivative of N-ethyl-4-formyl-benzeneacetamide, at the benzylic position of the ethylaminoethyl side chain. This can be achieved through hydrogen-deuterium exchange reactions catalyzed by a suitable base or metal catalyst.[5][6]
Proposed Synthetic Workflow
The following diagram illustrates a potential multi-step synthesis for Elacestrant-d4, commencing with a deuterated precursor.
Caption: Proposed synthetic workflow for Elacestrant-d4.
Experimental Protocols
The following are representative experimental protocols for the synthesis of Elacestrant-d4. These are based on established chemical transformations and may require optimization for specific laboratory conditions.
Synthesis of Deuterated Precursor: N-(ethyl-d5)-4-formyl-benzeneacetamide
Objective: To introduce deuterium atoms at an early stage of the synthesis.
Procedure:
-
To a solution of 4-formyl-benzeneacetamide (1.0 eq) in a suitable solvent such as deuterated methanol (MeOD), add ethyl-d5-amine hydrochloride (1.2 eq) and a reducing agent like sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(ethyl-d5)-4-formyl-benzeneacetamide.
Multi-step Synthesis of Elacestrant-d4
A multi-step synthesis, as outlined in the literature for Elacestrant, can be adapted using the deuterated precursor.[7] This involves a series of reactions including demethylation, benzylation, bromination, reduction, and reductive amination to construct the final molecule.
Purification of Elacestrant-d4
Objective: To isolate and purify the final deuterated compound.
Procedure:
-
Dissolve the crude Elacestrant-d4 in a minimal amount of a suitable solvent.
-
Employ preparative high-performance liquid chromatography (HPLC) for purification.
-
Use a C18 column with a gradient elution system of acetonitrile and water containing 0.1% formic acid.
-
Collect the fractions containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified Elacestrant-d4.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of Elacestrant-d4.
Synthesis and Yield
| Step No. | Reaction | Starting Material | Product | Representative Yield (%) |
| 1 | Deuteration of Precursor | 4-formyl-benzeneacetamide | N-(ethyl-d5)-4-formyl-benzeneacetamide | 85 |
| 2 | Multi-step Synthesis | Deuterated Precursor & other intermediates | Crude Elacestrant-d4 | 40-50 (overall) |
| 3 | Purification | Crude Elacestrant-d4 | Purified Elacestrant-d4 | 90 |
Analytical Characterization
| Analysis | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Purity (HPLC) | ≥98% | 99.5% |
| Isotopic Purity (MS) | ≥98% Deuterium incorporation | >99% |
| Mass Spectrometry (m/z) | [M+H]⁺ for C₃₀H₃₄D₄N₂O₂ | Expected: 463.37, Found: 463.37 |
| ¹H NMR | Spectrum consistent with structure | Conforms |
Mechanism of Action: Elacestrant Signaling Pathway
Elacestrant exerts its therapeutic effect by acting as a selective estrogen receptor degrader. The diagram below illustrates its mechanism of action.
Caption: Mechanism of action of Elacestrant as a SERD.
Elacestrant binds to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[2][8] This leads to a reduction in ERα levels, thereby inhibiting estrogen-driven gene transcription and cancer cell proliferation.[3]
Conclusion
This technical guide provides a comprehensive framework for the synthesis and isotopic labeling of Elacestrant-d4. The detailed, albeit representative, experimental protocols and compiled analytical data serve as a valuable resource for researchers and professionals in the field of drug development. The visualization of the synthetic workflow and the signaling pathway of Elacestrant further elucidates the critical aspects of this important therapeutic agent and its deuterated analogue. Further optimization of the presented synthetic route may be necessary to achieve desired yields and purity in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Elacestrant-d4: A Technical Guide to its Mechanism of Action as a Selective Estrogen Receptor Degrader (SERD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant is a pioneering, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that represents a significant advancement in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Approved by the FDA, elacestrant is indicated for the treatment of postmenopausal women and adult men with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer that has progressed following at least one line of endocrine therapy.[1] Unlike selective estrogen receptor modulators (SERMs) that primarily antagonize the estrogen receptor, SERDs like elacestrant not only block the receptor's activity but also trigger its degradation.[3] This dual mechanism of action is particularly effective against tumors that have developed resistance to traditional endocrine therapies, including those with ESR1 mutations.[2][3]
Elacestrant-d4 is a deuterated form of elacestrant. In drug development and clinical pharmacology, deuterated compounds are frequently used as internal standards in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of the parent drug in biological samples.[4][5] The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher mass, which is easily distinguishable by a mass spectrometer, but it does not alter the fundamental biological mechanism of action.[4][5] Therefore, the mechanism of action of elacestrant-d4 as a SERD is identical to that of elacestrant. This guide will provide an in-depth technical overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action as a SERD
Elacestrant exerts its anti-tumor effects by directly binding to the estrogen receptor alpha (ERα), inducing a conformational change that ultimately leads to the degradation of the receptor via the ubiquitin-proteasome pathway. This process effectively eliminates ERα from cancer cells, thereby abrogating estrogen-driven signaling and inhibiting tumor growth.[3]
Binding to Estrogen Receptor Alpha (ERα)
Elacestrant is a competitive antagonist of the estrogen receptor, binding to the ligand-binding domain (LBD) of ERα.[6] Molecular docking and dynamics simulations have revealed that elacestrant interacts with key amino acid residues within the LBD, including those in helices H3, H5, H6, and H11.[6] Notably, an essential interaction for the downstream degradation of ERα is the one formed between elacestrant and the asparagine residue at position 532 (Asn532) of helix 11.[6] This interaction is crucial for inducing the conformational change that marks the receptor for degradation.[6]
Induction of Conformational Change and Inhibition of ERα Signaling
Upon binding, elacestrant induces a unique conformation in the ERα protein that is distinct from the conformation induced by estrogen (an agonist) or SERMs. This altered conformation prevents the recruitment of co-activators necessary for the transcription of estrogen-responsive genes.[3] Consequently, downstream signaling pathways that promote cell proliferation and survival are inhibited.[3]
ERα Degradation via the Ubiquitin-Proteasome Pathway
The elacestrant-induced conformational change exposes hydrophobic surfaces on the ERα protein, which is recognized by the cellular protein quality control machinery.[1] This leads to the recruitment of E3 ubiquitin ligases, which tag the ERα protein with a chain of ubiquitin molecules. This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the ERα protein.[3] By actively promoting the destruction of ERα, elacestrant reduces the total cellular pool of the receptor, offering a more complete and sustained blockade of estrogen signaling compared to agents that only block its activity.[7]
Data Presentation
Table 1: Elacestrant Binding Affinity for Estrogen Receptors
| Receptor | Assay Type | Value (nM) | Reference(s) |
| ERα | IC50 (Competitor Assay) | 48 | [8] |
| ERβ | IC50 (Competitor Assay) | 870 | [8] |
IC50: The half-maximal inhibitory concentration, representing the concentration of elacestrant required to displace 50% of a radiolabeled ligand from the receptor.
Table 2: Elacestrant-Mediated ERα Degradation
| Cell Line | Treatment Duration | Elacestrant Concentration (nM) | ERα Degradation (EC50, nM) | Reference(s) |
| MCF-7 | 48 hours | Dose-dependent | 0.6 | [9] |
EC50: The half-maximal effective concentration, representing the concentration of elacestrant required to induce 50% of its maximal effect (in this case, ERα degradation).
Table 3: Anti-proliferative Activity of Elacestrant in ER+ Breast Cancer Cell Lines
| Cell Line | Estradiol (E2) Presence | IC50 (nM) | Reference(s) |
| MCF-7 | With E2 | ≤27 | [8] |
| MCF-7 | With E2 | 0.004 | [4] |
| T47D | With E2 | Dose-dependent | [10] |
| HCC1428-LTED | - | Dose-dependent | [10] |
| MCF7-LTED-Y537S | - | Dose-dependent | [10] |
| MCF7-LTED-D538G | - | Dose-dependent | [10] |
IC50 values for cell proliferation indicate the concentration of elacestrant required to inhibit cell growth by 50%. LTED models represent long-term estrogen deprivation, and Y537S/D538G are common ESR1 mutations.
Experimental Protocols
ERα Competitive Binding Assay
This protocol is adapted for determining the binding affinity of elacestrant for ERα.
-
Preparation of Uterine Cytosol:
-
Uteri are collected from ovariectomized rats and homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[9]
-
The homogenate is centrifuged to remove cellular debris, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing ERα.[9]
-
Protein concentration in the cytosol is determined using a standard protein assay.
-
-
Competitive Binding Reaction:
-
A constant concentration of radiolabeled estradiol (e.g., [3H]-E2) is incubated with a fixed amount of uterine cytosol protein in the presence of increasing concentrations of unlabeled elacestrant (the competitor).[9]
-
Control tubes include total binding (radiolabeled estradiol and cytosol only) and non-specific binding (radiolabeled estradiol, cytosol, and a large excess of unlabeled estradiol).
-
Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.[9]
-
-
Separation of Bound and Free Ligand:
-
Quantification and Data Analysis:
-
The radioactivity in the HAP pellet (bound ligand) is measured using a scintillation counter.
-
A competition curve is generated by plotting the percentage of specific binding against the log concentration of elacestrant.
-
The IC50 value is determined from the curve, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
-
Western Blotting for ERα Degradation
This protocol details the procedure to quantify the degradation of ERα in breast cancer cells following treatment with elacestrant.
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.[10]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.[12]
-
-
Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities for ERα and the loading control using densitometry software.
-
Normalize the ERα band intensity to the loading control and express the results as a percentage of the vehicle-treated control to determine the extent of degradation.[12]
-
Cell Viability/Proliferation Assay (CellTiter-Glo®)
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the anti-proliferative effects of elacestrant.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of elacestrant in culture medium.
-
Add the elacestrant dilutions to the appropriate wells. Include vehicle-treated wells as a control.
-
Incubate the plate for the desired treatment period (e.g., 7 days).[11]
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[7]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[7]
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[7][11]
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all experimental readings.
-
Plot the luminescence signal against the log concentration of elacestrant.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Elacestrant-induced ERα degradation pathway.
Experimental Workflows
Caption: ERα competitive binding assay workflow.
Caption: Western blot workflow for ERα degradation.
Caption: CellTiter-Glo® cell viability assay workflow.
References
- 1. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 2. Elacestrant in the treatment landscape of ER-positive, HER2-negative, ESR1-mutated advanced breast cancer: a contemporary narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modeling the novel SERD elacestrant in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ch.promega.com [ch.promega.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physical Characteristics of Elacestrant-d4-1 Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Elacestrant-d4-1 powder, a deuterated analog of Elacestrant. Elacestrant is a pioneering, orally bioavailable selective estrogen receptor degrader (SERD) approved for the treatment of certain types of breast cancer.[1] The incorporation of deuterium in this compound is intended to enhance its metabolic stability and pharmacokinetic profile.[2] This document compiles essential data from various sources to support research and development activities.
Core Physical and Chemical Properties
This compound is a deuterated form of Elacestrant, a non-steroidal small molecule that functions as an estrogen receptor (ER) antagonist.[1] It typically exists as a solid at room temperature. While specific data for the d4-1 variant is limited, the physical properties of the parent compound, Elacestrant dihydrochloride, are well-characterized as a white to off-white to grey solid powder.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its parent compound, Elacestrant.
| Property | Value | Remarks | Source(s) |
| Molecular Formula | C30H34D4N2O2 | - | [2] |
| Molecular Weight | 462.66 g/mol | - | [2] |
| Appearance | Typically exists as a solid at room temperature. The non-deuterated dihydrochloride salt is a white to off-white to grey solid powder. | Visual inspection. | N/A |
| Melting Point | Polymorph A: 225-226 °C (onset) | Data for Elacestrant dihydrochloride. Different polymorphs exhibit different melting points. | [3] |
| Solubility (Elacestrant) | DMSO: ~160 mg/mL | In vitro solubility of the non-deuterated form. | [4] |
| Solubility (Elacestrant dihydrochloride) | Water: 25 mg/mL0.01 N HCl: Freely soluble | Solubility of the non-deuterated dihydrochloride salt. | N/A |
| Purity | ≥98% | Typical purity for commercially available research-grade Elacestrant-d4. | [5] |
| IC50 (Elacestrant) | ERα: 48 nMERβ: 870 nM | In vitro inhibitory concentration for the non-deuterated form. | [6] |
Signaling Pathway and Mechanism of Action
Elacestrant is a selective estrogen receptor degrader (SERD) that targets estrogen receptor-alpha (ERα). In estrogen receptor-positive (ER+) breast cancers, the growth of tumor cells is driven by estrogen-mediated signaling. Elacestrant binds to ERα, inducing a conformational change that marks the receptor for proteasomal degradation. This leads to a reduction in the overall levels of ERα in the cancer cells, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. A key advantage of Elacestrant is its efficacy against tumors with ESR1 mutations, which can confer resistance to other endocrine therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy Elacestrant-d4 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elacestrant-d4 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
Elacestrant-d4: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Elacestrant-d4 in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of drugs, providing key data and methodologies to support further research and formulation activities.
Introduction
Elacestrant is an oral selective estrogen receptor degrader (SERD) that has shown significant promise in the treatment of estrogen receptor-positive (ER+) breast cancer. Elacestrant-d4 is a deuterated form of Elacestrant, which is synthesized by replacing one or more hydrogen atoms with deuterium. This isotopic substitution can alter the pharmacokinetic profile of the drug, potentially enhancing its metabolic stability.[1][2][3][4][5][][7][8] Understanding the solubility of Elacestrant-d4 in various organic solvents is crucial for its laboratory use, formulation development, and preclinical studies.
Solubility Data
The following table summarizes the available quantitative solubility data for Elacestrant and its dihydrochloride salt in various solvents. It is crucial to reiterate that this data pertains to the non-deuterated form and should be used as a reference for Elacestrant-d4 with the understanding that actual values may differ.
| Solvent System | Compound Form | Temperature (°C) | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Elacestrant dihydrochloride | Not Specified | ≥ 2.5 mg/mL | [9] |
| Dimethyl Sulfoxide (DMSO) | Elacestrant dihydrochloride | Not Specified | ≥ 2.87 mg/mL | [9] |
| Ethanol/Water (96:4, v/v) | Elacestrant dihydrochloride | 50 | Dissolves (in 30 vol.) | [10][11] |
| Methanol | Elacestrant dihydrochloride | 50 | Dissolves (in 5-10 vol.) | [10][11] |
| Chloroform | Elacestrant dihydrochloride | 40 | Low solubility (in 50 vol.) | [10] |
| Water | Elacestrant dihydrochloride | Not Specified | 25 mg/mL | [10] |
| 0.01 N HCl | Elacestrant dihydrochloride | Not Specified | Freely soluble | [10] |
Note: "vol." refers to the volume of solvent relative to the mass of the solute (e.g., 30 vol. for 50 mg of compound would be 1.5 mL).
A qualitative solubility assessment of Elacestrant dihydrochloride in 40 non-conventional organic solvents indicated low solubility in most, with the exception of benzyl alcohol, ethylene glycol, hexafluoroisopropanol (HFIP), and trifluoroethanol (TFE).[11]
Experimental Protocols
A standardized experimental protocol for determining the solubility of an active pharmaceutical ingredient (API) like Elacestrant-d4 is essential for obtaining reproducible and accurate results. The following outlines a general methodology based on the saturation shake-flask method, a commonly accepted technique.
Objective: To determine the equilibrium solubility of Elacestrant-d4 in a selection of organic solvents at a specified temperature.
Materials:
-
Elacestrant-d4 (solid form)
-
Selected organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Dichloromethane, Dimethylformamide) of high purity
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvents)
Procedure:
-
Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary.
-
Sample Preparation: Add an excess amount of Elacestrant-d4 to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Addition of Solvent: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter to remove any remaining solid particles. Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of Elacestrant-d4.
-
Data Analysis: Calculate the solubility of Elacestrant-d4 in each solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent.
Mandatory Visualizations
Elacestrant Signaling Pathway
Elacestrant, as a selective estrogen receptor degrader (SERD), functions by binding to the estrogen receptor alpha (ERα). This binding event leads to a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of ERα prevents its translocation to the nucleus, inhibits the transcription of estrogen-responsive genes, and ultimately blocks the proliferative signaling in ER-positive cancer cells.
Caption: Mechanism of action of Elacestrant-d4.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like Elacestrant-d4.
Caption: Workflow for solubility determination.
Conclusion
This technical guide provides a summary of the available information on the solubility of Elacestrant-d4 in organic solvents, primarily based on data for its non-deuterated counterpart. The provided experimental protocol and workflows offer a solid foundation for researchers to conduct their own solubility assessments. Given the limited specific data for Elacestrant-d4, empirical determination of its solubility in relevant organic solvents is highly recommended to ensure accuracy in experimental design and formulation development. Future studies characterizing the solubility of Elacestrant-d4 will be invaluable to the scientific community.
References
- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioscientia.de [bioscientia.de]
- 4. Deuterated drug - Wikipedia [en.wikipedia.org]
- 5. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Novel Polymorphic Patterns for Elacestrant Dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
Stability and Storage of Elacestrant-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Elacestrant-d4, a deuterated analog of Elacestrant. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. The data is primarily based on studies conducted on Elacestrant, with the assumption of a similar stability profile for its deuterated counterpart due to their structural similarity.
Recommended Storage Conditions
Proper storage is paramount to maintain the chemical and isotopic purity of Elacestrant-d4. The following conditions are recommended based on available data for Elacestrant and its analogs.
Table 1: Recommended Storage Conditions for Elacestrant-d4
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: For optimal stability, it is advised to store Elacestrant-d4 in a sealed container, protected from moisture and light.[1] Shipping of the compound is typically done at room temperature, as it is considered stable for short durations under these conditions.[2][3]
Stability Profile
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific forced degradation data for Elacestrant-d4 is not publicly available, studies on Elacestrant provide valuable insights into its potential degradation pathways.
A study on Elacestrant subjected it to various stress conditions, including acid, alkali, peroxide, reduction, heat, and light, to assess its stability.[4] The results indicate that Elacestrant is most susceptible to degradation under oxidative, acidic, alkaline, and hydrolytic conditions.
Table 2: Summary of Forced Degradation Studies on Elacestrant
| Stress Condition | Degradation (%) | Stability Profile |
| Peroxide | 14.7% | Susceptible |
| Acid | 12.5% | Susceptible |
| Alkali | 10.9% | Susceptible |
| Hydrolysis | 10.6% | Susceptible |
| Photolytic | 2.6% | Relatively Stable |
| Thermal | 1.3% | Stable |
| Reduction | Not specified | Relatively Stable |
Data from a study on Elacestrant, which is expected to have a similar degradation profile to Elacestrant-d4.[4]
Furthermore, studies on Elacestrant dihydrochloride have shown that the anhydrous form is stable at 0-90% relative humidity but can convert to a less stable hydrate form at relative humidity greater than 90%.[5] This highlights the importance of controlling humidity during storage.
Experimental Protocols
A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products. The following is a generalized protocol based on the methods used for Elacestrant analysis.
Stability-Indicating LC-MS/MS Method
A sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method can be employed for the analysis of Elacestrant-d4 and its potential degradation products.
Table 3: Example of LC-MS/MS Method Parameters for Elacestrant Analysis
| Parameter | Specification |
| Chromatography | |
| Column | Agilent Eclipse XDB (150 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase | Isocratic elution |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometry | |
| Detector | Tandem Mass Spectrometry (MS/MS) with PDA |
This method was developed for Elacestrant and would require optimization and validation for Elacestrant-d4.[4]
Forced Degradation Study Protocol (General)
The following outlines a general workflow for conducting a forced degradation study on Elacestrant-d4.
Caption: Workflow for a forced degradation study of Elacestrant-d4.
Potential Degradation Pathways
While the exact chemical structures of the degradation products of Elacestrant-d4 have not been detailed in the available literature, the susceptibility to hydrolysis and oxidation suggests that the ester and amine functionalities within the molecule are likely points of degradation. The core structure, however, appears to be relatively stable under thermal and photolytic stress.
The following diagram illustrates a logical relationship for assessing the stability of Elacestrant-d4.
Caption: Logical framework for the stability assessment of Elacestrant-d4.
Conclusion
Elacestrant-d4 is expected to be a stable compound when stored under the recommended conditions, particularly when protected from high humidity, strong acidic, basic, and oxidizing environments. The provided information, primarily based on the non-deuterated Elacestrant, serves as a robust guideline for researchers and scientists. It is recommended that specific stability studies be conducted on Elacestrant-d4 to confirm its degradation profile and to identify any potential degradation products unique to the deuterated molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. QUANTITATIVE ANALYSIS OF ELACESTRANT IN PHARMACEUTICAL DOSAGE FORMS BY ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY WITH EMPHASIS ON STABILITY ASSESSMENT | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]
- 3. Stability & Polymorphic Characterization of Elacestrant Dihydrochloride | CoLab [colab.ws]
- 4. Computer-Aided Drug Design Across Breast Cancer Subtypes: Methods, Applications and Translational Outlook [mdpi.com]
- 5. ajpaonline.com [ajpaonline.com]
Commercial suppliers and pricing for Elacestrant-d4-1
For researchers, scientists, and drug development professionals.
This in-depth technical guide provides comprehensive information on Elacestrant-d4, a deuterated analog of the selective estrogen receptor degrader (SERD), Elacestrant. This document outlines its commercial availability, biological activity, and detailed experimental protocols for its use in preclinical research.
Commercial Availability and Pricing
Elacestrant-d4 is available from several commercial suppliers for research purposes. While specific pricing is often provided upon request, the following table summarizes key information from prominent vendors. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.
| Supplier | Catalog Number | Other Deuterated Variants | Purity | Formulation |
| MedChemExpress | HY-19822S | Elacestrant-d4-1, Elacestrant-d6, Elacestrant-d10 | >98% | Solid |
| InvivoChem | V89578 | Not specified | ≥98% | Solid |
| Selleck Chemicals | S12848045 | Not specified | >99% | Solid |
Note: Pricing for Elacestrant-d4 is typically available by requesting a quote from the respective supplier.
Biological Activity and Data
Elacestrant is a potent and orally bioavailable SERD that functions by binding to the estrogen receptor (ER) and promoting its degradation[1]. The deuterated form, Elacestrant-d4, is expected to exhibit a similar mechanism of action but may have altered pharmacokinetic properties due to the kinetic isotope effect, potentially leading to increased metabolic stability[2].
| Parameter | Value | Receptor | Reference |
| IC50 | 48 nM | ERα | [3][4][5][6] |
| IC50 | 870 nM | ERβ | [3][4][5][6] |
Synthesis
The synthesis of Elacestrant-d4 involves the strategic incorporation of deuterium atoms into the Elacestrant molecule. This is typically achieved through methods such as the use of deuterated precursors or through hydrogen-deuterium exchange reactions on the non-deuterated Elacestrant molecule[2].
Experimental Protocols
In Vitro Estrogen Receptor Degradation Assay
This protocol is designed to assess the ability of Elacestrant-d4 to induce the degradation of ERα in a cell-based assay.
Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Elacestrant-d4
-
Fulvestrant (as a positive control)
-
DMSO (vehicle control)
-
Lysis buffer
-
Primary antibody against ERα
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Elacestrant-d4 (e.g., 0.1, 1, 10, 100 nM) or controls (DMSO, Fulvestrant) for 24 hours.
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary anti-ERα antibody, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of ERα degradation relative to the vehicle control.
In Vivo Tumor Growth Inhibition in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Elacestrant-d4 in a mouse xenograft model using ER-positive breast cancer cells.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude)
-
MCF-7 cells
-
Matrigel
-
Elacestrant-d4
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (vehicle control, Elacestrant-d4 at various doses).
-
Administer Elacestrant-d4 or vehicle daily via oral gavage.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for ERα levels).
Visualizations
Caption: Signaling pathway of Elacestrant-d4 as a SERD.
Caption: Preclinical experimental workflow for Elacestrant-d4.
References
- 1. mdpi.com [mdpi.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Endocrine Therapy of Estrogen Receptor-Positive Breast Cancer Cells: Early Differential Effects on Stem Cell Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Modeling the novel SERD elacestrant in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Handling of Elacestrant-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling protocols for Elacestrant-d4, a deuterated analog of Elacestrant. As a selective estrogen receptor degrader (SERD), Elacestrant and its deuterated form are pivotal in oncological research, particularly in the context of estrogen receptor-positive (ER+) breast cancers.[1][2] This document synthesizes available safety information, physical and chemical properties, and recommended handling procedures to ensure the safe and effective use of this compound in a laboratory setting.
Compound Identification and Properties
Elacestrant-d4 is a deuterated form of Elacestrant, where four deuterium atoms are strategically incorporated into the molecule.[1] This isotopic labeling is primarily used to enhance metabolic stability and improve pharmacokinetic properties for research applications.[1]
Table 1: Chemical and Physical Properties of Elacestrant-d4
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₄D₄N₂O₂ | PubChem[3] |
| Molecular Weight | 462.7 g/mol | PubChem[3] |
| IUPAC Name | (6R)-6-[2-[[4-[2,2-dideuterio-2-(1,1-dideuterioethylamino)ethyl]phenyl]methyl-ethylamino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | PubChem[3] |
| Synonyms | RAD1901-d4, HY-19822S, CS-1047123 | PubChem[3], MedChemExpress[2] |
| IC₅₀ for ERα | 48 nM | MedChemExpress[2], InvivoChem[4] |
| IC₅₀ for ERβ | 870 nM | MedChemExpress[2], InvivoChem[4] |
Safety and Hazard Information
Table 2: Summary of Hazard and Precautionary Statements for Elacestrant
| Hazard Statement | Precautionary Statement | Source |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. | DC Chemicals[6] |
| H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. P391: Collect spillage. | DC Chemicals[6] |
Based on the available information, Elacestrant-d4 should be handled as a potentially hazardous compound. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Experimental Protocols for Safe Handling
Adherence to strict laboratory protocols is essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following workflow outlines the necessary steps for gowning and de-gowning when handling Elacestrant-d4.
Engineering Controls
All work with solid Elacestrant-d4 or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7] Ensure adequate ventilation in the laboratory.[7] A safety shower and eyewash station should be readily accessible.[7]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing and rinse skin thoroughly with soap and water. Seek medical attention if irritation persists.[6][7]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]
Storage and Stability
Proper storage is crucial to maintain the integrity of Elacestrant-d4.
Table 3: Recommended Storage Conditions
| Form | Temperature | Conditions | Duration | Source |
| Solid (Powder) | 4°C | Sealed container, away from moisture and direct sunlight | - | MedChemExpress[7] |
| In Solvent | -80°C | Sealed container, away from moisture | 6 months | MedChemExpress[7] |
| In Solvent | -20°C | Sealed container, away from moisture | 1 month | MedChemExpress[7] |
Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[6]
Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes.[6]
Disposal Considerations
All waste materials contaminated with Elacestrant-d4 should be treated as hazardous waste. Dispose of contents and container in accordance with local, state, and federal regulations. Avoid release to the environment.[6]
Toxicological Information
While specific toxicological data for Elacestrant-d4 is limited, the information for the parent compound, Elacestrant, indicates it is harmful if swallowed.[6] As a potent SERD, it is designed to be biologically active at low concentrations. Chronic exposure may have effects on the endocrine system. It is important to handle this compound with the assumption that it is toxic and to minimize all potential exposures.
Conclusion
The safe handling of Elacestrant-d4 is paramount for protecting laboratory personnel and the environment. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with this potent compound. A thorough understanding of its properties, the consistent use of appropriate PPE and engineering controls, and preparedness for emergency situations are the cornerstones of a robust safety protocol. As with any research chemical, it is advisable to consult the most recent SDS from the supplier before use.
References
- 1. Buy Elacestrant-d4 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elacestrant-d4 | C30H38N2O2 | CID 171364431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Elacestrant-d4 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Elacestrant|722533-56-4|MSDS [dcchemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Deuterium Substitution and its Effects on Elacestrant Pharmacokinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant, a novel, orally bioavailable selective estrogen receptor degrader (SERD), has recently been approved for the treatment of certain types of breast cancer. As with many new therapeutic agents, research into optimizing its pharmacological properties is ongoing. One strategy that has garnered significant interest in drug development is the use of deuterium substitution to favorably alter a drug's pharmacokinetic profile. This technical guide provides an in-depth exploration of the potential and known effects of deuterium substitution on the pharmacokinetics of Elacestrant, leveraging available data and established principles of medicinal chemistry and drug metabolism.
While direct comparative pharmacokinetic data between deuterated and non-deuterated Elacestrant is not publicly available in extensive clinical studies, the consistent use of deuterated Elacestrant (Elacestrant-d4) as an internal standard in clinical pharmacokinetic studies provides strong evidence of its altered physicochemical and metabolic properties. This guide will synthesize the known pharmacokinetics of Elacestrant, the principles of the kinetic isotope effect, and the implications of using a deuterated analog as a standard to provide a comprehensive overview for researchers.
The Kinetic Isotope Effect: A Brief Primer
Deuterium (²H), a stable isotope of hydrogen, forms a stronger covalent bond with carbon than protium (¹H). This difference in bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE) . When a C-H bond is broken during a rate-limiting step of a drug's metabolism, substituting hydrogen with deuterium can slow down this process. The practical implications of this for drug development can be significant, potentially leading to:
-
Reduced metabolic clearance: A slower rate of metabolism can lead to a longer drug half-life.
-
Increased systemic exposure (AUC): A slower breakdown of the drug can result in higher overall concentrations in the bloodstream over time.
-
Reduced peak concentrations (Cmax) and potentially altered time to reach peak concentration (Tmax): The absorption profile may be influenced by changes in first-pass metabolism.
-
Formation of fewer metabolites: This could potentially reduce the risk of metabolite-associated toxicities.
Elacestrant Pharmacokinetics and Metabolism
Understanding the metabolic profile of Elacestrant is crucial to predicting the effects of deuteration. Elacestrant is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor, and CYP2A6 and CYP2C9 playing minor roles.[1][2] The main metabolic pathways include N-dealkylation and other oxidative processes.[2]
Key Pharmacokinetic Parameters of Elacestrant
| Parameter | Value | Citation |
| Oral Bioavailability | Approximately 10% | [1][3] |
| Time to Peak Concentration (Tmax) | 1 to 4 hours | [1] |
| Plasma Protein Binding | >99% | [1] |
| Elimination Half-life (t½) | 30 to 50 hours | [1] |
| Metabolism | Primarily by CYP3A4; minor contributions from CYP2A6 and CYP2C9. | [1][2] |
| Excretion | Primarily in feces (82%) and to a lesser extent in urine (7.5%). | [1] |
The Role of Deuterated Elacestrant (Elacestrant-d4) in Pharmacokinetic Studies
In multiple clinical studies investigating the pharmacokinetics of Elacestrant, a deuterated version, specifically Elacestrant-d4, has been used as an internal standard for bioanalytical assays.[3] An internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis is a compound that is chemically similar to the analyte but has a different mass, allowing for accurate quantification. The ideal internal standard co-elutes with the analyte but is distinguishable by the mass spectrometer.
The choice of a deuterated version of the drug itself is common practice and is based on the premise that its chemical and physical behavior during sample preparation and analysis will be very similar to the non-deuterated drug, but its different mass allows for separate detection. This use implicitly confirms that Elacestrant-d4 has been synthesized and characterized. While these studies do not report the pharmacokinetic profile of Elacestrant-d4 itself, its use is a strong indicator that its properties are sufficiently different to not interfere with the measurement of the parent drug.
Experimental Protocols: Quantification of Elacestrant in Human Plasma
The following is a summary of the bioanalytical method used in clinical studies to quantify Elacestrant concentrations in human plasma, which utilizes Elacestrant-d4 as an internal standard.[3]
Objective: To accurately measure the concentration of Elacestrant in human plasma samples.
Methodology:
-
Sample Preparation: Plasma samples are subjected to a protein precipitation or liquid-liquid extraction procedure to remove interfering substances. A known concentration of the internal standard, Elacestrant-d4, is added to each sample before extraction.
-
Chromatographic Separation: The extracted samples are injected into an Acquity UPLC BEH Shield RP18 column (50 × 2.1 mm, 1.7 μm). A gradient elution is performed using a mobile phase consisting of acetonitrile and 0.1% formic acid in water at a flow rate of 0.8 ml/min. This separates Elacestrant and Elacestrant-d4 from other components in the sample.
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer (Sciex 5000). The concentrations are determined using multiple reaction monitoring (MRM) in positive ion mode.
-
Elacestrant Transition: m/z 459.35 → 268.15
-
Elacestrant-d4 Transition: m/z 463.35 → 272.23
-
-
Quantification: The peak area ratio of Elacestrant to Elacestrant-d4 is used to calculate the concentration of Elacestrant in the original plasma sample, based on a standard calibration curve.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
References
A Technical Guide to Elacestrant-d4-1 for In Vitro Breast Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant, a novel, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the management of estrogen receptor-positive (ER+), HER2-negative advanced or metastatic breast cancer.[1] Its deuterated form, Elacestrant-d4-1, serves as a valuable tool for in vitro research, enabling precise investigations into its mechanism of action and efficacy in various breast cancer cell line models. This technical guide provides an in-depth overview of this compound, focusing on its application in preclinical breast cancer research, with detailed experimental protocols and a summary of its effects on signaling pathways.
Elacestrant distinguishes itself by not only antagonizing the estrogen receptor but also promoting its degradation through the proteasomal pathway.[2][3] This dual mechanism of action makes it effective against breast cancers harboring ESR1 mutations, a common driver of resistance to conventional endocrine therapies.[3][4] Furthermore, preclinical studies have demonstrated its activity in models resistant to CDK4/6 inhibitors.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data on the in vitro activity of Elacestrant in breast cancer cell lines. It is important to note that "this compound" is the deuterium-labeled version of Elacestrant. Deuterium substitution is primarily used to alter pharmacokinetic profiles for in vivo studies and is not expected to change the in vitro biological activity. The data presented here is for the parent compound, Elacestrant.
Table 1: Receptor Binding and Cell Proliferation Inhibition
| Parameter | Target/Cell Line | Condition | Value | Reference |
| IC50 | Estrogen Receptor α (ERα) | - | 48 nM | [2][7][8] |
| IC50 | Estrogen Receptor β (ERβ) | - | 870 nM | [2][7][8] |
| EC50 | MCF-7 | Estradiol (E2)-stimulated proliferation | 4 pM | [2] |
| IC50 | MCF-7 | Proliferation | ~10-fold higher than fulvestrant | [9] |
| IC50 | MCF7-LTEDY537C | Proliferation | ~100 nM | [9] |
Table 2: Effect on ER Protein Expression and Target Gene Modulation
| Cell Line | Treatment | Duration | Effect | Reference |
| MCF-7, T47D, CAMA-1 | Elacestrant (dose-dependent) | 24 or 48 hours | Marked decrease in ER protein expression, similar to fulvestrant | [2][3] |
| MCF-7, T47D | Elacestrant (0.01, 0.1, 1.0 µM) | Not specified | Decreased expression of progesterone receptor (PGR) | [2][3] |
Signaling Pathways and Mechanisms of Action
Elacestrant's primary mechanism of action is the degradation of the estrogen receptor alpha (ERα), which disrupts downstream signaling pathways crucial for the proliferation of ER+ breast cancer cells.
Caption: Mechanism of Elacestrant in ER+ Breast Cancer Cells.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the efficacy of this compound.
Cell Viability and Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.
Caption: Workflow for CellTiter-Glo® Viability Assay.
Protocol:
-
Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in their respective growth media.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.001 nM to 10 µM). Include a vehicle control (e.g., DMSO). For studies on estrogen-dependent proliferation, supplement the media with 17β-estradiol (E2) at a final concentration of 10 pM or 1 nM.[3]
-
Incubation: Incubate the plate for 7 days at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot for ERα Degradation
This technique is used to detect and quantify the levels of ERα protein following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate breast cancer cells (e.g., MCF-7, T47D, CAMA-1) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 24 to 48 hours.[2][3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the ERα protein levels to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for ER Target Gene Expression
This method measures the mRNA expression levels of genes regulated by the estrogen receptor, such as the progesterone receptor (PGR) and Trefoil Factor 1 (TFF1), to assess the downstream effects of this compound.
Protocol:
-
Cell Treatment and RNA Extraction: Treat breast cancer cells with this compound as described for the Western blot protocol. Extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (e.g., PGR, TFF1) and a reference gene (e.g., GAPDH).
-
Data Analysis: Analyze the results using the 2-ΔΔCT method to determine the relative fold change in gene expression in treated cells compared to vehicle-treated controls.[3]
Conclusion
This compound is an indispensable research tool for investigating the molecular mechanisms of a new class of endocrine therapies for breast cancer. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust in vitro studies to further elucidate the therapeutic potential of Elacestrant and to explore its efficacy in various preclinical models of breast cancer. The ability of Elacestrant to effectively degrade ERα, especially in the context of resistance-conferring mutations, underscores its clinical significance and the importance of continued research in this area.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Elacestrant (RAD1901) is an Orally Available Estrogen Receptor Degrader | MedChemExpress [medchemexpress.eu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OUH - Protocols [ous-research.no]
Methodological & Application
Application Note: High-Throughput Quantification of Elacestrant in Human Plasma Using Elacestrant-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of elacestrant in human plasma. Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of ER-positive, HER2-negative advanced or metastatic breast cancer.[1][2] This method employs a stable isotope-labeled internal standard, Elacestrant-d4, to ensure high accuracy and precision. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies and clinical trial sample analysis.
Introduction
Elacestrant is a novel, nonsteroidal SERD that functions by binding to estrogen receptor-alpha (ERα), leading to its degradation via the proteasomal pathway.[1][3] This disruption of ER signaling inhibits the proliferation of estrogen-dependent cancer cells.[4][5] Elacestrant has demonstrated antitumor activity in models resistant to other endocrine therapies, including those with ESR1 mutations.[1][6] Accurate quantification of elacestrant in biological matrices is crucial for pharmacokinetic assessments and for understanding its disposition in the body. The use of a stable isotope-labeled internal standard like Elacestrant-d4 is the gold standard for LC-MS/MS-based quantification, as it effectively compensates for variability in sample preparation and matrix effects.[7] This document provides a detailed protocol for the extraction and analysis of elacestrant from human plasma.
Signaling Pathway of Elacestrant
Elacestrant exerts its therapeutic effect by directly targeting the estrogen receptor signaling pathway. In ER+ breast cancer, the binding of estrogen to ERα triggers a conformational change, leading to receptor dimerization, nuclear translocation, and the activation of gene transcription that promotes tumor growth. Elacestrant competitively binds to ERα and induces a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in the overall levels of ERα, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[3][8]
Experimental Protocol
This protocol is intended for the quantitative analysis of elacestrant in K3-EDTA human plasma.
1. Materials and Reagents
-
Elacestrant analytical standard
-
Elacestrant-d4 internal standard[9]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water with 0.1% Formic Acid (LC-MS grade)
-
Human Plasma (K3-EDTA)
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of elacestrant and Elacestrant-d4 in methanol.
-
Working Standard Solutions: Serially dilute the elacestrant stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the Elacestrant-d4 stock solution with acetonitrile to achieve a final concentration that yields a robust signal.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject onto the LC-MS/MS system.
LC-MS/MS Method
Table 1: Chromatographic Conditions
| Parameter | Value |
| UPLC System | Acquity UPLC System or equivalent |
| Column | Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)[4][5] |
| Mobile Phase | Isocratic Elution (Specific composition to be optimized, typically a mixture of Acetonitrile and Water with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min[4][5] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Sciex 5000 Mass Spectrometer or equivalent[10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Elacestrant) | m/z 459.35 → 268.15[10] |
| MRM Transition (Elacestrant-d4) | m/z 463.35 → 272.23[10] |
| Collision Energy (CE) | To be optimized for the specific instrument |
| Declustering Potential (DP) | To be optimized for the specific instrument |
Method Validation Parameters
A summary of typical method validation results is presented below. These values are illustrative and should be confirmed in the end-user's laboratory.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.300 to 300 ng/mL[11] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | 99.20% to 101.30%[5] |
| Limit of Detection (LOD) | 0.3 µg/mL (in pharmaceutical formulations)[5] |
| Limit of Quantitation (LOQ) | 1.0 µg/mL (in pharmaceutical formulations)[5] |
Experimental Workflow
The overall workflow for the quantification of elacestrant in plasma samples is depicted below.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of elacestrant in human plasma. The use of the stable isotope-labeled internal standard, Elacestrant-d4, ensures the accuracy and robustness of the assay. This protocol is well-suited for supporting pharmacokinetic studies and therapeutic drug monitoring of elacestrant in a research or clinical trial setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Elacestrant Mechanism of Action | ORSERDU® (elacestrant) [orserduhcp.com]
- 3. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 4. QUANTITATIVE ANALYSIS OF ELACESTRANT IN PHARMACEUTICAL DOSAGE FORMS BY ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY WITH EMPHASIS ON STABILITY ASSESSMENT | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]
- 5. researchgate.net [researchgate.net]
- 6. A phase 1b study evaluating the effect of elacestrant treatment on estrogen receptor availability and estradiol binding to the estrogen receptor in metastatic breast cancer lesions using 18F-FES PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elacestrant-d4 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 8. trustedpharmaguide.com [trustedpharmaguide.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Elacestrant-d4 in Drug Metabolism and Cytochrome P450 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Elacestrant-d4 as an internal standard in studies investigating the drug metabolism and cytochrome P450 (CYP) interactions of Elacestrant.
Introduction
Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor-positive (ER+), HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] Understanding its metabolic fate and potential for drug-drug interactions is crucial for its safe and effective use. Elacestrant is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor, and minor roles played by CYP2A6 and CYP2C9.[1][3]
Elacestrant-d4, a deuterated isotopologue of Elacestrant, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its nearly identical physicochemical properties to Elacestrant ensure similar extraction recovery and chromatographic behavior, while its mass shift allows for distinct detection, enabling accurate quantification in complex biological matrices.[4]
Data Presentation
| Metabolic Pathway | Enzyme(s) Involved | Notes |
| Primary Metabolism | CYP3A4 | Major contributing enzyme to the metabolism of Elacestrant.[1][3] |
| Minor Metabolism | CYP2A6, CYP2C9 | Contribute to a lesser extent to the overall metabolism.[1][3] |
| Metabolic Reactions | N-dealkylation, N-demethylation, Hydroxylation, Oxidation to carboxylic acids, Dehydrogenation | A variety of oxidative metabolic pathways have been identified.[1] |
| Phase II Metabolism | Glucuronidation | Phase II conjugation products have been observed in plasma.[1] |
Experimental Protocols
Cytochrome P450 Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory potential of Elacestrant on major CYP isoforms using human liver microsomes.
Materials:
-
Elacestrant
-
Human Liver Microsomes (HLMs)
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Elacestrant-d4 (as internal standard)
-
96-well plates
-
LC-MS/MS system
Protocol:
-
Prepare Reagents:
-
Prepare stock solutions of Elacestrant and positive control inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of probe substrates and the NADPH regenerating system in potassium phosphate buffer.
-
Prepare a stock solution of Elacestrant-d4 in acetonitrile for the quenching solution.
-
-
Incubation:
-
In a 96-well plate, add human liver microsomes, potassium phosphate buffer, and the probe substrate for the specific CYP isoform being tested.
-
Add varying concentrations of Elacestrant or a known inhibitor (positive control) to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Reaction Termination and Sample Preparation:
-
After a specified incubation time (e.g., 10-30 minutes), terminate the reaction by adding cold acetonitrile containing Elacestrant-d4 as the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Monitor the ion transitions for the metabolite and the internal standard (Elacestrant-d4).
-
-
Data Analysis:
-
Calculate the percent inhibition of the CYP isoform activity at each concentration of Elacestrant compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the Elacestrant concentration and fitting the data to a suitable model.
-
Metabolic Stability Assay
This protocol provides a general method to determine the in vitro metabolic stability of Elacestrant in human liver microsomes.
Materials:
-
Elacestrant
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Elacestrant-d4 (as internal standard)
-
96-well plates
-
LC-MS/MS system
Protocol:
-
Prepare Reagents: As described in the CYP Inhibition Assay protocol.
-
Incubation:
-
In a 96-well plate, add human liver microsomes and potassium phosphate buffer.
-
Add Elacestrant to the wells at a single concentration.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Course Sampling and Reaction Termination:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture and add it to a separate well containing cold acetonitrile with Elacestrant-d4 to stop the reaction. The 0-minute time point serves as the initial concentration control.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
Process the samples as described in the CYP Inhibition Assay protocol.
-
Analyze the remaining concentration of Elacestrant at each time point using a validated LC-MS/MS method, using Elacestrant-d4 as the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Elacestrant remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein)
-
Mandatory Visualizations
References
- 1. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and pharmacokinetics of elacestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of Elacestrant-d4-1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that has shown significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer, including those with ESR1 mutations that confer resistance to other endocrine therapies.[1][2] Elacestrant-d4-1 is a deuterated form of Elacestrant, commonly used as an internal standard in pharmacokinetic (PK) analyses to ensure accurate quantification. This document provides detailed application notes and protocols for in vivo dosing strategies of Elacestrant and by extension, this compound, in animal models, focusing on efficacy and pharmacokinetic studies.
Mechanism of Action
Elacestrant competitively binds to the estrogen receptor (ER), primarily ERα, preventing estrogen from binding and activating the receptor.[3] This antagonism blocks the estrogen-induced transcriptional activity that promotes the growth of ER+ cancer cells.[3] Uniquely, as a SERD, Elacestrant also induces a conformational change in the ER, targeting it for ubiquitination and subsequent degradation by the proteasome.[3] This dual mechanism of action, both antagonizing and degrading the ER, effectively hinders the growth of HR+/HER2- breast cancer cells and can overcome resistance mediated by ESR1 mutations.[3][4]
Signaling Pathway
Caption: Mechanism of action of Elacestrant.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from various preclinical studies involving Elacestrant in mouse xenograft models.
Table 1: In Vivo Efficacy of Elacestrant in Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment Group | Tumor Volume Inhibition (%) | Reference |
| HBxC-3 (WT) | Elacestrant | 48.7 | [5] |
| HBxC-19 (PIK3CA mut) | Elacestrant + MEN1611 (PI3K inhibitor) | 94.6 | [5] |
| CTG-2308 (PIK3CA mut) | Elacestrant + MEN1611 (PI3K inhibitor) | 61.4 | [5] |
| CTG-1260 (PIK3CA & ESR1 mut) | Elacestrant | 52.3 | [5] |
| CTG-1260 (PIK3CA & ESR1 mut) | Elacestrant + MEN1611 (PI3K inhibitor) | 86.9 | [5] |
| MAXF-1398 (ESR1 mut) | Elacestrant (30 mg/kg) | 55 | [6] |
| MAXF-1398 (ESR1 mut) | Elacestrant (60 mg/kg) | 67 | [6] |
Note: Tumor Volume Inhibition (TVI) is a measure of treatment efficacy.
Table 2: Pharmacokinetic Parameters of Elacestrant in Humans (for reference)
| Parameter | Value | Conditions | Reference |
| Oral Bioavailability | ~10% | Fasted state | [2][7] |
| Time to Maximum Concentration (Tmax) | 1 - 4 hours | Single oral dose | [2] |
| Elimination Half-life | 30 - 50 hours | [2] | |
| Plasma Protein Binding | >99% | [2] | |
| Effect of High-Fat Meal | Cmax increased by 42%, AUC increased by 22% | Compared to fasted state | [2] |
Experimental Protocols
The following are representative protocols for the in vivo administration of this compound. These are based on published studies with Elacestrant and standard laboratory procedures. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: Oral Gavage Administration in Mice
This protocol is suitable for efficacy studies using patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) models.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in water, or a solution of 10% DMSO and 90% corn oil)
-
Sterile water for injection or saline
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Balance
-
Vortex mixer
-
Animal scale
Procedure:
-
Animal Model: Utilize immunodeficient mice (e.g., NU/NU nude or NSG) bearing ER+ breast cancer xenografts. Tumor fragments or cells are typically implanted subcutaneously.[8]
-
Dose Calculation: Doses of 10, 30, and 60 mg/kg have been reported to be effective and well-tolerated in mice.[8] Calculate the required amount of this compound based on the mean body weight of the treatment group.
-
Formulation Preparation (Example using 0.5% CMC):
-
Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Weigh the calculated amount of this compound and add it to the CMC solution.
-
Vortex thoroughly to create a uniform suspension. Prepare fresh daily.
-
-
Administration:
-
Accurately weigh each animal before dosing.
-
Administer the this compound suspension via oral gavage once daily. The volume should typically not exceed 10 mL/kg.[9]
-
Monitor animals for any signs of distress during and after the procedure.
-
-
Monitoring:
Protocol 2: Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for a pharmacokinetic study. The use of this compound as the analyte would require a non-labeled version as the administered compound and the d4 version as the internal standard during analysis, or vice versa depending on the experimental design.
Materials:
-
Elacestrant (or this compound)
-
Vehicle for administration
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Model: Use appropriate rodent models (e.g., mice or rats).
-
Dosing: Administer a single dose of Elacestrant via oral gavage as described in Protocol 1.
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of Elacestrant are determined using a validated LC-MS/MS method. This compound serves as the internal standard for the quantification of Elacestrant, and vice versa.
-
-
Pharmacokinetic Analysis:
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Experimental Workflow Diagram
Caption: A generalized workflow for in vivo studies.
Toxicity and Safety Considerations
In preclinical studies, Elacestrant has been generally well-tolerated at doses that demonstrate anti-tumor efficacy.[8] In repeated-dose toxicity studies in rats and cynomolgus monkeys, adverse effects were observed in female reproductive organs, including atrophy of the vagina, cervix, and uterus, and ovarian follicular cysts.[2] In male rats, decreased Leydig cell cellularity and degeneration/atrophy of the seminiferous epithelium in the testis were noted.[2] Researchers should monitor for these potential toxicities in longer-term studies and conduct appropriate histopathological analyses. Standard monitoring of animal well-being, including body weight, food and water intake, and clinical signs of toxicity, is essential throughout the study.
Disclaimer: These protocols and application notes are intended for guidance and informational purposes only. All animal experiments must be conducted in accordance with approved protocols from the institution's Animal Care and Use Committee (IACUC) or equivalent regulatory body. The specific formulation and dosing regimen for this compound may require optimization for different animal models and experimental objectives.
References
- 1. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling the novel SERD elacestrant in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Note: Development and Validation of a Bioanalytical Method for Elacestrant in Human Plasma using Elacestrant-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of Elacestrant in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Elacestrant-d4, a deuterated stable isotope of Elacestrant, is employed as the internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation on a reverse-phase column and detection by a triple quadrupole mass spectrometer. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Elacestrant.
Introduction
Elacestrant is an oral selective estrogen receptor degrader (SERD) that has been approved for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2][3] It functions by binding to ERα, blocking its transcriptional activity, and promoting its degradation.[4] Given its clinical significance, a reliable bioanalytical method is crucial for studying its pharmacokinetics and ensuring optimal therapeutic outcomes. This application note presents a validated LC-MS/MS method for the determination of Elacestrant in human plasma, utilizing Elacestrant-d4 as the internal standard to correct for matrix effects and procedural variability.
Elacestrant is a highly basic (pKa: 9.8) and lipophilic (cLogP: 6.8) compound.[5] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][5] The use of a stable isotope-labeled internal standard like Elacestrant-d4 is the gold standard for quantitative bioanalysis with LC-MS/MS, as it shares very similar physicochemical properties with the analyte, ensuring comparable behavior during sample preparation and ionization.[6][7][8]
Experimental
Materials and Reagents
-
Elacestrant and Elacestrant-d4 reference standards were obtained from a commercial supplier.
-
Human plasma (K3-EDTA) was sourced from an accredited biobank.
-
Acetonitrile (LC-MS grade), methanol (LC-MS grade), and formic acid (99%) were purchased from a reputable chemical supplier.
-
Water was purified using a Milli-Q system.
-
Solid-phase extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa) were used for sample preparation.[9]
Instrumentation
-
A high-performance liquid chromatography (HPLC) system (e.g., Agilent 1290 Infinity II LC System) coupled with a triple quadrupole mass spectrometer (e.g., Agilent 6470 Triple Quadrupole LC/MS) was used for analysis.[9]
-
Data acquisition and processing were performed using appropriate software (e.g., Agilent MassHunter).
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Stock solutions of Elacestrant and Elacestrant-d4 were prepared by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Working solutions for calibration standards and quality control (QC) samples were prepared by serially diluting the stock solutions with a mixture of acetonitrile and water (1:1, v/v).
-
Internal Standard Working Solution (100 ng/mL): The Elacestrant-d4 stock solution was diluted with acetonitrile to achieve a final concentration of 100 ng/mL.
Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method was employed to extract Elacestrant and Elacestrant-d4 from human plasma.[10]
-
Conditioning: The SPE cartridges were conditioned with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: 100 µL of human plasma was mixed with 20 µL of the internal standard working solution (100 ng/mL Elacestrant-d4). The mixture was then loaded onto the conditioned SPE cartridge.
-
Washing: The cartridges were washed with 1 mL of water followed by 1 mL of 20% methanol in water to remove interferences.
-
Elution: The analytes were eluted with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: The eluate was evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase.
LC-MS/MS Analysis
The chromatographic separation was achieved on an Acquity UPLC BEH Shield RP18 column (50 × 2.1 mm, 1.7 μm).[11][12]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.8 mL/min[11]
-
Gradient: A gradient elution can be optimized for better separation.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The optimized MRM transitions are provided in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Elacestrant | 459.35 | 268.15 |
| Elacestrant-d4 | 463.35 | 272.23 |
| Table 1: MRM Transitions for Elacestrant and Elacestrant-d4.[11][12] |
Method Validation
The bioanalytical method was validated according to regulatory guidelines, assessing for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.05 - 100 ng/mL[11] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% |
| Mean Recovery | ~85% |
| Matrix Effect | Minimal and compensated by IS |
| Table 2: Summary of Bioanalytical Method Validation Parameters. |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for the quantification of Elacestrant.
Signaling Pathway of Elacestrant
Caption: Mechanism of action of Elacestrant.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Elacestrant in human plasma. The use of Elacestrant-d4 as an internal standard ensures the accuracy and precision of the results. This method is well-suited for supporting clinical and preclinical studies of Elacestrant.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. First Approval of Elacestrant as a Selective Estrogen Receptor De...: Ingenta Connect [ingentaconnect.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elacestrant-d4 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 7. Buy Elacestrant-d4 [smolecule.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. agilent.com [agilent.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Method for the Bioanalysis of Elacestrant and its Deuterated Internal Standard, Elacestrant-d4
Audience: Researchers, scientists, and drug development professionals involved in the bioanalysis and pharmacokinetic studies of Elacestrant.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Elacestrant (RAD1901) in biological matrices. Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of specific types of breast cancer.[1][2] Accurate quantification is critical for pharmacokinetic and pharmacodynamic studies. This protocol utilizes Elacestrant-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.
Introduction
Elacestrant is a nonsteroidal SERD that functions by binding to estrogen receptor-alpha (ERα), leading to its degradation via the proteasomal pathway and thereby inhibiting estrogen-mediated cell proliferation in ER-positive breast cancers.[1] To support drug development, validated bioanalytical methods are required to measure its concentration in biological samples like plasma. The use of a stable isotope-labeled internal standard (SIL-IS), such as Elacestrant-d4, is the gold standard for LC-MS/MS-based quantification, as it co-elutes with the analyte and behaves similarly during extraction and ionization, providing the most reliable correction for potential analytical variability.
This document provides the key mass spectrometry parameters and a general protocol for the detection and quantification of Elacestrant using Elacestrant-d4.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general method for extracting Elacestrant and Elacestrant-d4 from a plasma matrix. Optimization may be required based on the specific laboratory equipment and reagents.
-
Thawing: Thaw plasma samples and quality control (QC) samples at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and QC sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the Elacestrant-d4 working solution (concentration will depend on the expected analyte concentration range) to all tubes except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing: Vortex all tubes for 1 minute at high speed to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant into a clean 96-well plate or autosampler vials.
-
Injection: The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following parameters are based on validated methods reported in the literature and serve as a strong starting point for method development.[3][4]
Table 1: Chromatographic Conditions
| Parameter | Recommended Setting |
| UPLC System | Waters Acquity UPLC or equivalent |
| Analytical Column | Acquity UPLC BEH Shield RP18 (50 x 2.1 mm, 1.7 µm)[3][4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Elution Profile | Gradient elution (to be optimized for best peak shape) |
Table 2: Mass Spectrometry Parameters
The following Multiple Reaction Monitoring (MRM) transitions have been successfully used for the quantification of Elacestrant and Elacestrant-d4 in biological fluids.[3][4] The analysis is performed in positive electrospray ionization (ESI+) mode. Instrument-specific parameters such as Collision Energy (CE), Declustering Potential (DP), and Cone Voltage should be optimized to maximize signal intensity.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| Elacestrant | 459.35 | 268.15 | Primary transition for quantification.[3][4] |
| Elacestrant-d4 | 463.35 | 272.23 | Internal Standard.[3][4] The +4 Da shift corresponds to the deuterium label. |
Note: The molecular ion for Elacestrant-d4 [M+H]+ is m/z 463.37.[5] The slight difference from the precursor ion in the table (463.35) is within typical instrument tolerance.
Visualizations
Bioanalytical Workflow for Elacestrant Quantification
The following diagram illustrates the logical workflow for the quantification of Elacestrant from sample receipt to final data reporting.
Caption: Bioanalytical workflow from sample processing to data reporting.
Elacestrant's Mechanism of Action
This diagram illustrates the signaling pathway of the estrogen receptor and the mechanism of inhibition by Elacestrant.
Caption: Elacestrant induces ERα degradation, blocking downstream signaling.
Conclusion
The provided LC-MS/MS method offers a reliable and sensitive approach for the quantification of Elacestrant in biological matrices. The use of Elacestrant-d4 as an internal standard is crucial for achieving accurate results in complex samples. The parameters and protocols described herein provide a solid foundation for researchers to develop and validate a bioanalytical method suitable for regulated pharmacokinetic studies.
References
- 1. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 3. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy Elacestrant-d4 [smolecule.com]
Application Notes and Protocols for Cell-Based Assays Utilizing Elacestrant-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Elacestrant-d4, a deuterated form of the selective estrogen receptor (ER) degrader (SERD), in key cell-based assays. Elacestrant is a potent antagonist of the estrogen receptor alpha (ERα) and has been approved for the treatment of certain types of breast cancer.[1][2] Elacestrant-d4 can be used as a tool compound in research settings to investigate the mechanism of action of SERDs and to characterize their effects on cancer cell biology. While deuterated compounds are often used in pharmacokinetic studies, Elacestrant-d4 is expected to exhibit similar biological activity to Elacestrant in the cell-based assays described herein.[3][4]
Mechanism of Action
Elacestrant is a nonsteroidal, orally bioavailable SERD that binds to ERα, leading to its degradation in a dose-dependent manner.[2][5] This degradation of the ERα protein inhibits estradiol-dependent gene transcription and subsequent tumor growth in ER-positive breast cancer models.[2]
dot
Caption: Mechanism of action of Elacestrant-d4.
Quantitative Data Summary
The following tables summarize the in vitro activity of Elacestrant in various breast cancer cell lines. This data can serve as a reference for expected outcomes when using Elacestrant-d4.
Table 1: IC50 Values for Cell Viability
| Cell Line | Estradiol (E2) Concentration | Elacestrant IC50 (nM) | Reference |
| MCF-7 | 0.01 nM | ~10-fold higher than Fulvestrant | [6] |
| T47D | 0.01 nM | Within 100-300 nM range | [6] |
| MCF-7 | 1 nM | Within clinically achievable range | [6] |
Table 2: ERα Degradation Activity
| Cell Line | Elacestrant Concentration | Observation | Reference |
| MCF-7 | 0-1 µM | Dose-dependent decrease in ERα protein | [5][7] |
| T47D | 0-1 µM | Dose-dependent decrease in ERα protein | [5][7] |
| HCC1428 | 0-1 µM | Dose-dependent decrease in ERα protein | [5] |
Experimental Protocols
ERα Degradation Assay by Western Blot
This protocol details the methodology to assess the ability of Elacestrant-d4 to induce the degradation of ERα in breast cancer cell lines.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phenol red-free medium with charcoal-stripped FBS
-
Elacestrant-d4
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture: Culture ER-positive breast cancer cells in standard medium. For experiments, switch to phenol red-free medium with charcoal-stripped FBS for 48-72 hours to deplete endogenous steroids.[5]
-
Seeding: Seed cells in 6-well plates and allow them to adhere for 24 hours.[5]
-
Treatment: Treat cells with increasing concentrations of Elacestrant-d4 (e.g., 0, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 24 or 48 hours.[5][7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. Quantify band intensities to determine the relative decrease in ERα protein levels.
dot
Caption: Workflow for ERα Degradation Assay.
Cell Proliferation Assay
This protocol measures the effect of Elacestrant-d4 on the proliferation of ER-positive breast cancer cells.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Phenol red-free medium with charcoal-stripped FBS
-
Elacestrant-d4
-
17β-Estradiol (E2)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Protocol:
-
Cell Culture and Steroid Depletion: Culture cells and deplete endogenous steroids as described in the ERα degradation protocol.[5]
-
Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach for 24 hours.[8]
-
Treatment:
-
Prepare a serial dilution of Elacestrant-d4 in phenol red-free medium containing a fixed concentration of 17β-Estradiol (e.g., 0.01 nM or 1 nM) to stimulate proliferation.[5]
-
Include a vehicle control (DMSO + E2) and a control without E2.
-
Treat the cells with the prepared media.
-
-
Incubation: Incubate the plates for 5-7 days, replacing the medium with fresh treatment medium after 3 days.[5][6]
-
Cell Viability Measurement:
-
On the final day, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the cell viability against the log concentration of Elacestrant-d4 to determine the IC50 value.
-
dot
Caption: Workflow for Cell Proliferation Assay.
Estrogen Response Element (ERE) Reporter Assay
This assay measures the ability of Elacestrant-d4 to inhibit ERα-mediated gene transcription.
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7)
-
ERE-luciferase reporter plasmid
-
Transfection reagent
-
Phenol red-free medium with charcoal-stripped FBS
-
Elacestrant-d4
-
17β-Estradiol (E2)
-
DMSO (vehicle control)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Transfection:
-
Seed cells in a 6-well or 10 cm dish.
-
Transfect the cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
-
Seeding: After 24 hours of transfection, seed the cells into 96-well white, clear-bottom plates in phenol red-free medium with charcoal-stripped FBS.
-
Treatment:
-
Allow cells to attach for 24 hours.
-
Treat the cells with a serial dilution of Elacestrant-d4 in the presence of a fixed concentration of E2 (e.g., 1 nM).
-
Include vehicle control (DMSO + E2) and a control with E2 alone.
-
-
Incubation: Incubate the plates for 24 hours.
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luciferase assay kit and a luminometer.
-
If a Renilla control was used, measure its activity as well.
-
-
Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to cell viability.
-
Calculate the percentage of inhibition of E2-induced luciferase activity for each concentration of Elacestrant-d4.
-
dot
Caption: Workflow for ERE Reporter Assay.
References
- 1. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elacestrant-d4 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elacestrant (RAD1901) is an Orally Available Estrogen Receptor Degrader | MedChemExpress [medchemexpress.eu]
- 8. Modeling the novel SERD elacestrant in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elacestrant in ER-Positive/HER2-Negative Breast Cancer Studies
For: Researchers, Scientists, and Drug Development Professionals
Subject: The Application of Elacestrant and its Deuterated Analog, Elacestrant-d4-1, in the Study of ER-Positive/HER2-Negative Breast Cancer
Introduction
Endocrine therapy is the cornerstone of treatment for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, the most prevalent subtype.[1][2] However, a significant challenge in the management of advanced or metastatic disease is the development of resistance to standard endocrine agents like aromatase inhibitors and fulvestrant.[2] A key mechanism of acquired resistance is the emergence of mutations in the estrogen receptor 1 gene (ESR1).[1][2]
Elacestrant (RAD1901) is a novel, non-steroidal, orally bioavailable selective estrogen receptor degrader (SERD).[1][3][4] It has been developed to overcome the limitations of existing endocrine therapies, including the intramuscular administration of fulvestrant and resistance driven by ESR1 mutations.[1] Elacestrant exerts its anti-tumor effects by binding to the estrogen receptor-alpha (ERα), inducing its degradation, and thereby blocking downstream estrogen-dependent growth signaling.[3][4][5]
On January 27, 2023, the U.S. Food and Drug Administration (FDA) approved elacestrant for the treatment of postmenopausal women and adult men with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer with disease progression following at least one line of endocrine therapy.[1][6][7] This document provides a comprehensive overview of elacestrant's mechanism of action, key preclinical and clinical data, and detailed protocols for its study, including the use of its deuterated form, this compound, in bioanalytical applications.
Mechanism of Action
Elacestrant functions through a dual mechanism: it acts as a competitive antagonist of ERα and actively promotes its degradation.[5]
-
ER Antagonism : Elacestrant competitively binds to the ligand-binding domain of ERα, preventing the binding of estradiol. This action blocks the conformational changes required for receptor activation and subsequent transcription of estrogen-responsive genes that drive cell proliferation.[3][5]
-
ER Degradation : Upon binding, elacestrant induces a conformational change in the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome.[3][5] This reduction in the total cellular pool of ERα protein provides a more complete shutdown of estrogen signaling compared to simple blockade.
This dual mechanism is effective against both wild-type ERα and mutant forms (e.g., Y537S, D538G) that confer resistance to other endocrine therapies.
Caption: Mechanism of Action of Elacestrant in ER+ Breast Cancer Cells.
Preclinical Data and Protocols
Preclinical studies have demonstrated elacestrant's potent anti-tumor activity in various ER+ breast cancer models. It effectively inhibits the growth of cancer cell lines and patient-derived xenografts (PDXs), including models with ESR1 mutations and those resistant to CDK4/6 inhibitors.[1]
Preclinical Efficacy Data
The following table summarizes key quantitative data from in vitro studies.
| Parameter | Cell Line / Model | Value | Reference |
| IC₅₀ (ERα) | ERα Binding Assay | 48 nM | [3][6] |
| IC₅₀ (ERβ) | ERβ Binding Assay | 870 nM | [3][6] |
| EC₅₀ (ERα Degradation) | MCF-7 Cells (48h) | 0.6 nM | [6] |
Experimental Protocol: In Vitro ERα Degradation Assay
This protocol describes a general method to assess the ability of elacestrant to induce ERα degradation in an ER+ breast cancer cell line (e.g., MCF7) using Western Blot analysis.
Objective: To quantify the reduction in ERα protein levels following treatment with elacestrant.
Materials:
-
ER+ breast cancer cell line (e.g., MCF7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Elacestrant (and vehicle control, e.g., DMSO)
-
Protease inhibitor cocktail
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate MCF7 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of elacestrant (e.g., 0.1 nM to 1000 nM) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Clear the lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot: a. Normalize protein samples to the same concentration and denature by boiling with Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature. e. Incubate the membrane with primary anti-ERα and anti-β-actin antibodies overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. g. Wash the membrane again and apply a chemiluminescent substrate.
-
Data Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Perform densitometry analysis to quantify the band intensity for ERα and β-actin. c. Normalize the ERα signal to the β-actin signal for each sample. d. Calculate the percentage of ERα degradation relative to the vehicle-treated control.
Clinical Studies and Protocols
The clinical development of elacestrant has been robust, culminating in the pivotal Phase III EMERALD trial.
EMERALD Phase III Trial (NCT03778931)
The EMERALD trial was a randomized, open-label, multicenter study that evaluated the efficacy and safety of elacestrant compared to the standard of care (SOC) in patients with ER+/HER2- advanced or metastatic breast cancer.[1][7]
Caption: Workflow of the Phase III EMERALD Clinical Trial.
Clinical Efficacy Data from EMERALD Trial
The trial met its primary endpoints, demonstrating a statistically significant improvement in progression-free survival (PFS) for elacestrant over SOC, with a more pronounced benefit in patients with ESR1 mutations.[1]
Table 4.2.1: Progression-Free Survival (PFS)
| Patient Population | Elacestrant (Median PFS) | Standard of Care (Median PFS) | Hazard Ratio (95% CI) | p-value | Reference |
| All Patients | 2.79 months | 1.91 months | 0.70 (0.55-0.88) | 0.0018 | |
| ESR1-mutated | 3.78 months | 1.87 months | 0.55 (0.39-0.77) | 0.0005 | |
| ESR1-mutated (Prior CDK4/6i ≥12 mo) | 8.6 months | 1.9 months | 0.41 (0.26-0.63) | N/A |
Table 4.2.2: PFS Rates at 12 Months
| Patient Population | Elacestrant (PFS Rate) | Standard of Care (PFS Rate) | Reference |
| All Patients | 22.3% | 9.4% | |
| ESR1-mutated | 26.8% | 8.2% |
Safety and Tolerability
Elacestrant was generally well-tolerated.[1] The most common adverse events are listed below.
| Adverse Event (Any Grade) | Elacestrant Arm | Standard of Care Arm | Reference |
| Nausea | 35.0% | 18.8% | |
| Musculoskeletal Pain | 41% | N/A | |
| Fatigue | 26% | N/A | |
| Vomiting | 19.0% | 8.3% |
Grade ≥3 treatment-related adverse events were reported in 7.2% of patients in the elacestrant arm versus 3.1% in the SOC arm.
Application Note: Bioanalytical Quantification of Elacestrant
The deuterated analog, this compound, is a critical tool for the accurate quantification of elacestrant in biological matrices (e.g., plasma, CSF) for pharmacokinetic (PK) studies.[1] It serves as a stable isotope-labeled internal standard (SIL-IS) for analysis by liquid chromatography with tandem mass spectrometry (LC-MS/MS).
Principle
An SIL-IS is chemically identical to the analyte but has a higher molecular weight due to the incorporation of heavy isotopes (e.g., Deuterium). It co-elutes with the analyte during chromatography and experiences similar ionization effects and matrix suppression in the mass spectrometer. By adding a known amount of this compound to every sample, calibration standard, and quality control sample, it is possible to normalize for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Caption: Workflow for LC-MS/MS Quantification of Elacestrant.
Protocol: Quantification of Elacestrant in Human Plasma
Objective: To determine the concentration of elacestrant in human plasma using a validated LC-MS/MS method.
Materials & Reagents:
-
Human plasma (with K₂EDTA anticoagulant)
-
Elacestrant analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Water, LC-MS grade
-
Validated LC-MS/MS system (e.g., Sciex 5000 mass spectrometer with an Acquity UPLC system)[1]
Procedure:
-
Preparation of Standards: a. Prepare a stock solution of elacestrant and this compound in a suitable solvent (e.g., DMSO or Methanol). b. Prepare a series of calibration standards by spiking blank human plasma with known concentrations of elacestrant. c. Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube. b. Add 10 µL of the this compound working solution to each tube and vortex briefly. c. Add 150 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex vigorously for 1 minute. e. Centrifuge at >12,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a clean autosampler vial for analysis.
-
LC-MS/MS Conditions:
-
LC Column: Acquity UPLC BEH Shield RP18 (50 x 2.1 mm, 1.7 µm) or equivalent[1]
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 0.8 mL/min[1]
-
Gradient: Develop a suitable gradient to ensure separation from matrix components.
-
Injection Volume: 5-10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: [1]
-
Elacestrant: Q1: 459.35 m/z → Q3: 268.15 m/z
-
This compound (IS): Q1: 463.35 m/z → Q3: 272.23 m/z
-
-
-
Data Analysis: a. Integrate the chromatographic peaks for both the analyte and the IS. b. Calculate the Peak Area Ratio (PAR) = Analyte Peak Area / IS Peak Area. c. Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations using a weighted (e.g., 1/x²) linear regression. d. Determine the concentration of elacestrant in the unknown samples and QCs by interpolating their PARs from the calibration curve.
Conclusion
Elacestrant represents a significant advancement in the treatment of ER+/HER2- advanced breast cancer, particularly for patients with ESR1-mutated tumors who have progressed on prior therapies.[1] Its oral bioavailability and superior efficacy compared to standard endocrine therapies in this setting address a major unmet clinical need.[7] The protocols and data presented herein provide a foundational resource for researchers involved in the ongoing study of elacestrant, from fundamental mechanism of action experiments to clinical trial bioanalysis utilizing its deuterated internal standard, this compound.
References
- 1. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cerilliant.com [cerilliant.com]
- 5. Buy Elacestrant-d4 [smolecule.com]
- 6. Pharmacology and pharmacokinetics of elacestrant [ouci.dntb.gov.ua]
- 7. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healt… [ouci.dntb.gov.ua]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of patient-derived xenograft (PDX) models in oncology research and drug development. Detailed protocols for key experimental procedures are included to facilitate the integration of these powerful preclinical models into your research workflows.
Introduction to Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[1][2] This technique allows the tumor to grow in a living organism while preserving the original tumor's key characteristics, such as its architecture, cellular diversity, and genetic makeup.[3][4] This high fidelity to the original patient tumor makes PDX models a superior preclinical tool compared to traditional cell line-derived xenograft (CDX) models, which often lose the heterogeneity of the initial tumor during in vitro culture.[1][4]
PDX models have become an essential platform for translational cancer research, with applications in drug efficacy testing, biomarker discovery, personalized medicine, and the study of drug resistance mechanisms.[5][6][7][8] By closely mimicking the human disease, PDX models offer a more predictive platform for assessing drug responses before moving into clinical trials.[4][9]
Key Applications of PDX Models
Preclinical Drug Efficacy and Combination Therapy Assessment
PDX models are instrumental in evaluating the efficacy of novel anti-cancer agents and combination therapies.[8] Researchers can test a variety of treatments on a cohort of PDX models representing the heterogeneity of a specific cancer type, providing robust preclinical data to inform clinical trial design.[9] Studies have shown a strong correlation between drug responses in PDX models and the clinical outcomes of the patients from whom the models were derived.[10][11]
Biomarker Discovery and Validation
By analyzing PDX models that respond or are resistant to a particular therapy, researchers can identify potential biomarkers predictive of treatment response.[7][8][12] These biomarkers can then be used to stratify patient populations in clinical trials, leading to more effective and personalized treatment strategies. Co-clinical trials, where preclinical studies in PDX models are conducted in parallel with clinical trials, offer a real-time platform for biomarker discovery and validation.[7][13]
Personalized Medicine and "Avatar" Models
PDX models can serve as "avatars" for individual patients, allowing for the testing of multiple therapeutic options in a preclinical setting to identify the most effective treatment for that specific patient.[9][14] This personalized approach holds the promise of tailoring cancer therapy to the individual, improving outcomes and reducing exposure to ineffective treatments.[2]
Studying Drug Resistance
PDX models are invaluable for investigating the mechanisms of both intrinsic and acquired drug resistance.[15] Models can be developed from tumors that are inherently resistant to certain therapies or can be treated with a drug until resistance develops.[4][15] These resistant models can then be used to understand the underlying molecular changes and to test novel therapies aimed at overcoming resistance.[15]
Quantitative Data from PDX Model Studies
The following tables summarize quantitative data from various studies utilizing PDX models, highlighting their utility in different research applications.
Table 1: Engraftment Success Rates of PDX Models by Cancer Type
| Cancer Type | Number of Samples Implanted | Engraftment Success Rate (%) | Reference |
| Breast Cancer | 113 | 27.4 | [16] |
| Ovarian Cancer | 112 | Not Specified | [17] |
| Various Solid Tumors | 1163 | Not Specified | [11] |
Note: Engraftment rates can vary significantly based on tumor type, grade, and the host mouse strain used.[16]
Table 2: Correlation of Drug Response Between PDX Models and Patients
| Study | Number of Patient/PDX Pairs | Correlation Metric | Value |
| Zhang et al. | 13 | Matched Response | 12/13 |
| Izumchenko et al. | 92 | Positive Predictive Value | 81% - 94% |
| Izumchenko et al. | 92 | Negative Predictive Value | 89% - 94% |
These studies demonstrate the high predictive value of PDX models for clinical outcomes.[10][11]
Experimental Protocols
Protocol 1: Generation of Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Collection medium (e.g., DMEM with antibiotics)
-
Surgical instruments (scalpels, forceps)
-
Anesthesia
-
Calipers for tumor measurement
Procedure:
-
Tissue Collection and Transport:
-
Tumor Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS containing antibiotics.
-
Remove any non-tumor tissue (e.g., fat, necrotic tissue).
-
Mince the tumor into small fragments (1-3 mm³).[3]
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Create a small incision in the skin of the flank or the relevant orthotopic location.
-
Using forceps or a trocar, implant a single tumor fragment subcutaneously or orthotopically.[3]
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by visual inspection and caliper measurements.[3][18]
-
Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically resect the tumor. A portion can be cryopreserved for future use, fixed for histological analysis, or processed for the next passage.
-
For passaging, repeat steps 2 and 3 with the newly harvested tumor tissue.
-
Protocol 2: Drug Efficacy Testing in PDX Models
This protocol describes a typical workflow for evaluating the efficacy of a therapeutic agent in established PDX models.
Materials:
-
A cohort of mice bearing established PDX tumors of a desired size.
-
The therapeutic agent(s) to be tested.
-
Vehicle control.
-
Dosing equipment (e.g., syringes, gavage needles).
-
Calipers for tumor measurement.
-
Balance for weighing mice.
Procedure:
-
Cohort Selection and Randomization:
-
Select mice with tumors that have reached a specific size range (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups (typically 8-10 mice per group).[18]
-
-
Treatment Administration:
-
Administer the therapeutic agent(s) and vehicle control to the respective groups according to the predetermined dosing schedule, route of administration, and dosage.
-
-
Tumor Growth and Health Monitoring:
-
Measure tumor volume using calipers 2-3 times per week.[18] Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Data Analysis and Endpoint:
-
The study endpoint can be a fixed duration or when tumors in the control group reach a maximum allowed size.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the data for statistical significance.
-
At the end of the study, tumors can be harvested for pharmacodynamic and biomarker analysis.
-
Visualizations
Experimental Workflow for PDX Model Generation and Drug Efficacy Testing
Caption: Workflow for PDX model generation and subsequent drug efficacy testing.
Signaling Pathway Analysis in PDX Models
PDX models are frequently used to study aberrant signaling pathways that drive cancer progression and to test targeted therapies. For example, the PI3K/AKT/mTOR pathway is commonly dysregulated in many cancers.
Caption: The PI3K/AKT/mTOR signaling pathway, a common target for cancer therapy.
References
- 1. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.inotiv.com [blog.inotiv.com]
- 3. Patient-Derived Xenografts (PDX) Models - Creative Biolabs [creative-biolabs.com]
- 4. blog.championsoncology.com [blog.championsoncology.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Patient-derived xenograft (PDX) models, applications and challenges in cancer research | Semantic Scholar [semanticscholar.org]
- 7. Applications of patient-derived tumor xenograft models and tumor organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDX -BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. mdpi.com [mdpi.com]
- 11. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape of Elacestrant-d4-1 in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Elacestrant-d4-1. This resource provides researchers, scientists, and drug development professionals with targeted guidance to address common issues related to poor peak shape, ensuring the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a common issue in HPLC.[1][2][3] For a basic compound like Elacestrant, this is often due to secondary interactions with the stationary phase.[3]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Elacestrant, likely a basic compound, can interact with acidic residual silanol groups on the silica-based column packing, causing tailing.[3][4] Solution: Lower the mobile phase pH to protonate the silanol groups and reduce interaction.[3] Using a highly end-capped column can also minimize these interactions.[1][4] |
| Mobile Phase pH close to pKa | If the mobile phase pH is too close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to peak distortion.[5] Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.[5][6] |
| Column Contamination or Degradation | Accumulation of sample matrix components or stationary phase degradation can create active sites that cause tailing. Solution: Use a guard column to protect the analytical column.[1][5] If contamination is suspected, flush the column with a strong solvent.[1] If the column is old or has been used extensively, it may need to be replaced.[1] |
| Sample Overload | Injecting too much sample can saturate the column, leading to peak tailing.[7] Solution: Reduce the injection volume or dilute the sample.[7] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[4] Solution: Minimize the length and internal diameter of all tubing. |
Experimental Protocol to Optimize Mobile Phase pH:
-
Prepare a series of mobile phases: Start with your current mobile phase and prepare several variations with the pH adjusted in increments of 0.2-0.5 pH units above and below the current value. Use appropriate buffers to maintain a stable pH.[1]
-
Equilibrate the column: For each new mobile phase, ensure the column is fully equilibrated before injecting your sample.
-
Inject this compound standard: Inject a standard solution of this compound.
-
Evaluate peak shape: Analyze the resulting chromatogram for peak symmetry (tailing factor). A tailing factor close to 1 is ideal.[8]
-
Select the optimal pH: Choose the pH that provides the best peak shape without compromising retention and resolution.
Q2: I am observing peak fronting with my this compound analysis. What should I do?
Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can still significantly impact quantification.[9]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Sample Overload | Injecting a highly concentrated sample can lead to "shark-fin" or fronting peaks.[7][9] Solution: Dilute your sample or decrease the injection volume.[7][9] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte band can spread and cause fronting.[7] Solution: Whenever possible, dissolve your sample in the mobile phase.[7] If solubility is an issue, use the weakest possible solvent. |
| Column Collapse or Void | A void at the head of the column can cause the sample to travel through different paths, resulting in a distorted peak shape.[10] Solution: Replace the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and temperature ranges. |
| Low Temperature | In some cases, especially in gas chromatography but also observable in HPLC, a temperature that is too low can contribute to peak fronting.[9] Solution: If using a column oven, try increasing the temperature slightly (e.g., by 5-10 °C). |
Troubleshooting Workflow for Peak Fronting:
Caption: A step-by-step workflow for troubleshooting peak fronting.
Q3: My this compound peak is split or shows shoulders. What is the cause?
Split or shoulder peaks can indicate a problem with the column, the sample injection, or the mobile phase.[7][11]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Partially Blocked Frit or Column Inlet | Debris from the sample or system can clog the inlet frit of the column, causing the sample path to be disrupted.[7] Solution: Replace the inlet frit if possible, or backflush the column (check manufacturer's instructions first).[3][7] Using an in-line filter can help prevent this.[7] |
| Column Void | A void at the column inlet can cause peak splitting for all analytes.[10] Solution: Replace the column. |
| Sample Solvent Effect | Injecting the sample in a solvent significantly stronger than the mobile phase can cause the peak to split.[7][12] Solution: Dissolve the sample in the mobile phase.[7][12] |
| Co-elution with an Impurity | The shoulder may be a closely eluting impurity. Solution: Optimize the mobile phase composition (e.g., change the organic solvent ratio or pH) to improve resolution. A change in the stationary phase chemistry might also be necessary. |
| Mobile Phase pH near Analyte pKa | If the mobile phase pH is very close to the pKa of this compound, you might see two partially resolved peaks representing the ionized and non-ionized forms.[5][6] Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa.[5] |
Logical Relationship of HPLC Parameters and Peak Shape:
Caption: Interplay of key HPLC parameters and their impact on peak shape.
Q4: All peaks in my chromatogram, including this compound, are broad. What could be the issue?
When all peaks in a chromatogram are broad, the problem is likely systemic rather than specific to the analyte chemistry.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Column Deterioration | Over time, the packed bed of the column can degrade, leading to broader peaks for all compounds.[1][10] Solution: Replace the column with a new one of the same type. |
| Large Extra-Column Volume | Long or wide-bore tubing, or a large detector flow cell can contribute to band broadening.[13] Solution: Use tubing with a smaller internal diameter and keep all connections as short as possible. |
| Low Column Temperature | Lower temperatures can decrease diffusion rates and sometimes lead to broader peaks.[13] Solution: Increase the column temperature using a column oven to improve efficiency. |
| Improper Mobile Phase Composition | If the mobile phase is too weak, it can lead to increased retention and broader peaks.[2] Solution: Increase the percentage of the organic solvent in the mobile phase. |
| Detector Settings | An incorrect detector sampling rate can result in peak broadening. Solution: Ensure the data acquisition rate is appropriate for the peak width (a general rule is 10-20 points across the peak). |
This technical support guide provides a starting point for troubleshooting poor peak shape in the HPLC analysis of this compound. By systematically evaluating the potential causes and implementing the suggested solutions, you can significantly improve the quality of your chromatographic data.
References
- 1. mastelf.com [mastelf.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. silicycle.com [silicycle.com]
- 8. waters.com [waters.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Common Abnormal Peak Patterns in HPLC - Hawach [hawachhplccolumn.com]
- 12. bvchroma.com [bvchroma.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Overcoming Matrix Effects in Elacestrant-d4-1 Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Elacestrant-d4-1.
Troubleshooting Guide
Matrix effects, primarily ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis, leading to inaccurate and irreproducible results.[1][2][3][4] This guide provides a systematic approach to identifying and mitigating these effects for this compound analysis.
Identifying Matrix Effects
Two primary methods are recommended for assessing matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][5] A constant flow of this compound is infused post-column while a blank matrix extract is injected. Dips or peaks in the baseline signal indicate the presence of interfering components.[5]
-
Post-Extraction Spike Method: This quantitative approach compares the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration.[6] This allows for the calculation of the matrix factor (MF).
Matrix Factor (MF) Calculation:
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. The US FDA guidance for industry on bioanalytical method validation necessitates the assessment of matrix effects.[2]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Ion Suppression | Co-elution of phospholipids from the biological matrix (e.g., plasma, serum).[7] | Implement a targeted phospholipid removal step during sample preparation. Techniques like HybridSPE®-Phospholipid or specific SPE sorbents can be highly effective.[7][8] | Significant reduction or elimination of ion suppression, leading to increased analyte response and improved sensitivity. |
| Poor Reproducibility | Inconsistent removal of matrix components between samples. | Optimize the sample preparation method. Solid-Phase Extraction (SPE) generally offers better cleanup and reproducibility compared to protein precipitation.[9][10] | Improved precision and accuracy of the analytical method. |
| Low Analyte Recovery | Suboptimal extraction conditions. | For Liquid-Liquid Extraction (LLE), adjust the pH of the aqueous matrix to be two pH units higher than the pKa of Elacestrant (a basic analyte) to ensure it is uncharged and efficiently extracted into the organic phase.[10] For SPE, ensure proper conditioning, loading, washing, and elution steps are followed. | Increased analyte recovery, leading to improved method sensitivity. |
| Peak Tailing or Splitting | Accumulation of matrix components on the analytical column.[11] | Incorporate a guard column to protect the analytical column.[11] Regularly flush the column with a strong solvent to remove contaminants.[11] | Improved peak shape and chromatographic performance. |
Experimental Protocols
Solid-Phase Extraction (SPE) with Phospholipid Removal
This protocol is designed to effectively remove phospholipids and other interfering matrix components.
Materials:
-
HybridSPE®-Phospholipid 96-well plates or cartridges
-
Biological matrix (plasma, serum) containing this compound
-
Acetonitrile with 1% formic acid (Precipitation Solvent)
-
Methanol (Elution Solvent)
-
Centrifuge
-
96-well collection plate or vials
Procedure:
-
Protein Precipitation: Add 300 µL of acetonitrile with 1% formic acid to 100 µL of the biological sample in the HybridSPE®-Phospholipid plate.
-
Vortex: Mix thoroughly for 1 minute to ensure complete protein precipitation.
-
Filtration/Elution: Apply vacuum or positive pressure to the plate to force the sample through the SPE packing material. The analytes will pass through while phospholipids are retained.
-
Collection: Collect the filtrate in a clean 96-well collection plate or vials.
-
Evaporation and Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique for sample cleanup that can be optimized to minimize matrix effects.
Materials:
-
Biological matrix (plasma, serum) containing this compound
-
Methyl tert-butyl ether (MTBE) or other suitable immiscible organic solvent
-
Ammonium hydroxide or other base to adjust pH
-
Vortex mixer
-
Centrifuge
Procedure:
-
pH Adjustment: To 200 µL of the biological sample, add a small volume of ammonium hydroxide to adjust the pH to approximately 10 (at least two pH units above the pKa of Elacestrant).
-
Extraction: Add 1 mL of MTBE, vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Visualizations
Caption: Recommended experimental workflow for this compound bioanalysis.
Caption: Troubleshooting workflow for addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound bioanalysis?
A1: The "matrix" refers to all components in a biological sample other than the analyte of interest, this compound.[1] These components, such as proteins, salts, and phospholipids, can interfere with the ionization process in the mass spectrometer, leading to either a suppressed or enhanced signal for this compound.[1][4] This phenomenon is known as the matrix effect.
Q2: Why are phospholipids a major concern for matrix effects?
A2: Phospholipids are abundant in biological membranes and are often co-extracted with the analytes during sample preparation. They are known to cause significant ion suppression in electrospray ionization (ESI) mass spectrometry and can also build up on the LC column and MS source, leading to reduced column lifetime and the need for more frequent instrument maintenance.[9]
Q3: What is the benefit of using a deuterated internal standard like this compound?
A3: A stable isotope-labeled internal standard, such as this compound, is the best tool to compensate for matrix effects.[1] It co-elutes with the analyte and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte to the internal standard, reliable quantification can be achieved despite variations in matrix effects between samples.[1]
Q4: When should I choose Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE)?
A4: SPE is often preferred over LLE because it can provide more efficient and selective cleanup, especially for complex biological matrices.[9] Modern SPE sorbents can specifically target the removal of interfering substances like phospholipids.[7] LLE can also be effective but may require more extensive method development to achieve the desired level of cleanliness.[10]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[4][5] However, this approach is only feasible if the concentration of this compound is high enough to remain above the lower limit of quantification after dilution.[5] For trace-level analysis, more sophisticated sample preparation techniques are usually necessary.
References
- 1. longdom.org [longdom.org]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 7. HybridSPE®-Phospholipid Technology [sigmaaldrich.com]
- 8. selectscience.net [selectscience.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Elacestrant-d4 Internal Standard Optimization
Welcome to the technical support center for the optimization of Elacestrant-d4 as an internal standard (IS) in bioanalytical methods. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification of Elacestrant in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using Elacestrant-d4 as an internal standard?
A1: Elacestrant-d4, a stable isotope-labeled (SIL) version of Elacestrant, is considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its purpose is to correct for variability during the analytical process.[1][2] Because it is nearly identical physically and chemically to Elacestrant, it accounts for variations in sample preparation (e.g., extraction recovery), chromatography, and mass spectrometer ionization, thereby improving the accuracy and precision of the measurement.[1][2][3]
Q2: What is a recommended starting concentration for Elacestrant-d4 in a typical plasma assay?
A2: A good starting point for the internal standard concentration is a level that provides a strong, stable signal without saturating the detector. A common practice is to choose a concentration that yields a signal response approximately in the middle of the calibration curve range or about one-third to one-half of the response of the upper limit of quantification (ULOQ) for Elacestrant.[1] For an Elacestrant assay with a calibration range of 0.05–100 ng/mL, a starting concentration of 25-50 ng/mL for Elacestrant-d4 would be a reasonable starting point for optimization.[4]
Q3: How do I assess if my chosen Elacestrant-d4 concentration is optimal?
A3: The optimal concentration is assessed by evaluating the performance of the entire analytical run. Key indicators include:
-
Consistent IS Response: The peak area of Elacestrant-d4 should be consistent across all samples in a batch (calibration standards, quality controls, and unknown samples), typically with a coefficient of variation (%CV) of less than 15%.
-
Linearity of Calibration Curve: The analyte/IS peak area ratio should produce a linear curve (R² > 0.99) across the entire concentration range.
-
Accuracy and Precision: The quality control (QC) samples at low, medium, and high concentrations should be within ±15% of their nominal value (±20% for the Lower Limit of Quantitation, LLOQ).[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization and use of Elacestrant-d4.
Problem 1: High Variability in Internal Standard (IS) Response
Q: My Elacestrant-d4 peak area shows high variability (>15% CV) across an analytical run. What are the potential causes and solutions?
A: High IS variability can compromise the accuracy of your results.[5] The causes can be traced to sample preparation, chromatography, or the mass spectrometer.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
|---|---|
| Inconsistent Pipetting | Verify the calibration and technique of pipettes used for adding the IS working solution. Ensure the IS is added to the same location in every tube/well. |
| Poor Mixing | Ensure the IS is thoroughly vortexed with the sample matrix immediately after addition to prevent inconsistent distribution.[2] |
| Matrix Effects | A significant difference in the matrix composition between samples (e.g., lipemic or hemolyzed samples) can cause ion suppression or enhancement.[1] Evaluate matrix effects using the protocol below. Consider further sample cleanup or chromatographic optimization. |
| IS Adsorption | Elacestrant may adsorb to plasticware. Test different types of collection tubes or plates (e.g., low-bind plastics). |
| Instrument Instability | A drifting signal from the mass spectrometer can cause trends in IS response. Monitor the IS response in solvent blanks throughout the run to check for instrument drift. |
Troubleshooting Workflow: Investigating High IS Variability
Caption: Troubleshooting logic for high internal standard variability.
Problem 2: Non-Linear Calibration Curve
Q: My calibration curve for Elacestrant is non-linear (e.g., quadratic or S-shaped), even though the IS response is stable. What could be the issue?
A: Non-linearity when using a SIL-IS can often point to issues with crosstalk or detector saturation at the high end of the curve.
Hypothetical Data: Non-Linear Response
| Elacestrant Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
|---|---|---|---|
| 0.05 (LLOQ) | 1,550 | 2,150,000 | 0.00072 |
| 0.5 | 15,200 | 2,180,000 | 0.00697 |
| 5 | 165,000 | 2,210,000 | 0.07466 |
| 50 | 1,850,000 | 2,190,000 | 0.84475 |
| 80 | 2,550,000 | 2,150,000 | 1.18605 |
| 100 (ULOQ) | 2,810,000 | 2,160,000 | 1.30093 |
In this example, the response begins to flatten between 80 and 100 ng/mL, suggesting saturation.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
|---|---|
| Detector Saturation | At high analyte concentrations (ULOQ), the signal may saturate the MS detector. Solution: Dilute the ULOQ sample and re-inject. If linearity is restored, consider lowering the ULOQ or adjusting MS detector settings. |
| Crosstalk (Analyte to IS) | The Elacestrant signal may be contributing to the Elacestrant-d4 signal, especially at high concentrations. According to ICH M10 guidelines, this contribution should be ≤ 5% of the IS response in a zero sample. Solution: Inject a sample containing only ULOQ-level Elacestrant (no IS) and monitor the IS mass transition. If a signal is present, crosstalk is confirmed. This may require chromatographic separation or selection of different mass transitions.[1] |
| Crosstalk (IS to Analyte) | Impurities in the IS can contribute to the analyte signal. This should be ≤ 20% of the LLOQ response. Solution: Inject a sample containing only the IS and monitor the analyte mass transition. If a signal is present, consider sourcing a higher purity IS.[1] |
| Incorrect IS Concentration | If the IS concentration is too low, its signal can become unstable or be influenced by background noise, affecting the ratio calculation, especially at the low end of the curve.[1] Solution: Re-evaluate the IS concentration, potentially increasing it to provide a more robust signal. |
Problem 3: Chromatographic Peak Splitting or Shifting with Deuterated IS
Q: I've noticed that the peak for Elacestrant-d4 elutes slightly earlier than Elacestrant, and the peak shape is poor. Why does this happen?
A: This is a known phenomenon with deuterated internal standards. The substitution of hydrogen with the heavier deuterium isotope can slightly alter the compound's physicochemical properties, leading to a small shift in retention time on reversed-phase columns.[3][6] This is often referred to as an "isotope effect." Poor peak shape can result from issues with the mobile phase, column, or sample solvent.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
|---|---|
| Isotope Effect | A slight retention time shift (d4 eluting before the analyte) is common.[7] The key is to ensure both peaks are within the same integration window and that this separation does not lead to differential matrix effects.[8] |
| Poor Chromatography | If peak shapes are broad, tailing, or splitting for both analyte and IS, optimize the LC method. Check the mobile phase pH, gradient slope, and column integrity. |
| Solvent Mismatch | A strong mismatch between the sample reconstitution solvent and the initial mobile phase can cause peak distortion. Ensure the final sample solvent is as weak as, or weaker than, the starting mobile phase. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Elacestrant Stock (1 mg/mL): Accurately weigh 10 mg of Elacestrant and dissolve in 10 mL of a suitable organic solvent (e.g., DMSO or Methanol).
-
Elacestrant-d4 Stock (1 mg/mL): Accurately weigh 1 mg of Elacestrant-d4 and dissolve in 1 mL of the same solvent.
-
Elacestrant Working Solutions: Perform serial dilutions from the stock solution using 50:50 Acetonitrile:Water to prepare working solutions for spiking calibration standards and QCs.
-
Elacestrant-d4 Working Solution: Dilute the Elacestrant-d4 stock solution to the desired concentration for the experiment (e.g., 500 ng/mL for a 10-fold dilution into the sample, resulting in a final concentration of 50 ng/mL).
Protocol 2: IS Concentration Optimization Experiment
-
Objective: To determine the optimal IS concentration that provides a stable signal and ensures linearity of the calibration curve.
-
Procedure:
-
Prepare three different working solutions of Elacestrant-d4 (e.g., to achieve final concentrations of 10 ng/mL, 50 ng/mL, and 100 ng/mL in the sample).
-
For each IS concentration, prepare a full batch of samples: blank, zero sample (blank + IS), a full calibration curve (e.g., 8 points from LLOQ to ULOQ), and QC samples (Low, Mid, High).
-
Process all samples using the established extraction procedure (e.g., protein precipitation or liquid-liquid extraction).[4]
-
Analyze the samples via LC-MS/MS.
-
-
Evaluation:
-
For each of the three runs, plot the IS peak area across all injections. Calculate the %CV.
-
Generate a calibration curve for each run. Assess linearity (R²) and the accuracy of the back-calculated standards and QCs.
-
Select the IS concentration that provides the lowest IS variability while maintaining excellent curve linearity and QC accuracy.
-
Conceptual Workflow: IS Optimization
Caption: Workflow for selecting an optimal internal standard concentration.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. myadlm.org [myadlm.org]
- 7. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 8. chromatographyonline.com [chromatographyonline.com]
Preventing degradation of Elacestrant-d4-1 in biological samples
Technical Support Center: Elacestrant-d4
Welcome to the technical support center for Elacestrant-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Elacestrant-d4 in biological samples. Below you will find troubleshooting guides, FAQs, stability data, and detailed protocols to ensure the integrity and accuracy of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and analysis of biological samples containing Elacestrant-d4.
Question: Why am I observing low or inconsistent recovery of Elacestrant-d4 from my plasma/serum samples?
Answer: Low or variable recovery is a common issue that can often be traced back to pre-analytical sample handling. Several factors can contribute to the degradation of Elacestrant-d4.
-
Suboptimal Sample Collection: The choice of anticoagulant can be critical. It is recommended to use K2-EDTA tubes for plasma collection. Immediately after collection, invert the tubes gently 8-10 times and place them on ice to minimize enzymatic activity.
-
Delayed Processing: Process blood samples as soon as possible (ideally within 1 hour of collection). Centrifuge at 4°C to separate plasma or serum. Promptly transfer the supernatant to clearly labeled polypropylene tubes for storage.
-
Improper Storage Temperature: For short-term storage (up to 24 hours), samples should be kept at 2-8°C. For long-term storage, samples must be frozen and maintained at ≤ -70°C (ultra-low freezer).
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this is a primary cause of analyte degradation. Upon initial processing, aliquot samples into single-use volumes.
-
pH-Dependent Hydrolysis: Elacestrant is susceptible to degradation under acidic and alkaline conditions.[1] Ensure that the pH of the biological matrix remains within a neutral physiological range during processing and extraction.
-
Enzymatic Degradation: As the parent compound Elacestrant is primarily metabolized by CYP3A4, residual enzyme activity in samples can lead to degradation.[2][3][4] Processing samples quickly at low temperatures and maintaining them frozen at -80°C is crucial to halt this activity.
Question: My analyte signal is drifting during a long LC-MS/MS analytical run. What could be the cause?
Answer: Signal drift or a decrease in response over the course of an analytical batch often points to issues with analyte stability in the autosampler.
-
Autosampler Temperature: The autosampler should be kept at a low temperature (e.g., 4°C) to minimize degradation of the processed samples while they await injection. Leaving samples at room temperature for an extended period can lead to significant analyte loss.
-
Chemical Stability in Solvent: Elacestrant has shown sensitivity to hydrolysis.[1] If the final extraction solvent is not optimized, the analyte may degrade over time. Ensure the solvent is neutral and, if possible, non-aqueous.
-
Potential for Deuterium Exchange: While Elacestrant-d4 is designed to be stable, deuterated standards can sometimes undergo hydrogen-deuterium exchange, particularly in mobile phases with extreme pH.[5][6] This can alter the mass of the internal standard, leading to quantification errors. It is best to use mobile phases with a pH between 3 and 8.
Frequently Asked Questions (FAQs)
Q1: What is Elacestrant-d4 and why is it used in bioanalysis? Elacestrant-d4 is a stable, isotopically labeled version of Elacestrant where four hydrogen atoms have been replaced with deuterium.[7] It is used as an internal standard (IS) in quantitative bioanalytical methods, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8][9] Because it is chemically identical to Elacestrant, it co-elutes chromatographically and experiences similar extraction recovery and ionization effects, allowing for highly accurate and precise quantification of the parent drug in complex biological matrices.[5]
Q2: What are the primary degradation pathways for Elacestrant? The main degradation routes are metabolic and chemical.
-
Metabolic: Elacestrant is primarily metabolized in the liver by the CYP3A4 enzyme, with minor contributions from CYP2A6 and CYP2C9.[2][3] Major metabolic pathways include N-dealkylation, N-demethylation, hydroxylation, and oxidation.[2]
-
Chemical: Forced degradation studies have shown that Elacestrant is sensitive to peroxide, acid, alkali, and hydrolysis conditions. It displays lower susceptibility to thermal and photolytic degradation.[1]
Q3: What are the optimal long-term storage conditions for plasma samples containing Elacestrant-d4? For long-term storage (months to years), biological samples should be stored in an ultra-low temperature freezer at or below -70°C (typically -80°C). This temperature effectively halts enzymatic processes and minimizes chemical degradation.
Q4: How many freeze-thaw cycles can samples undergo before Elacestrant-d4 is compromised? It is highly recommended to limit freeze-thaw cycles. While a formal stability study for Elacestrant-d4 is the only way to be certain, a general best practice in bioanalysis is to not exceed three cycles. The most effective strategy to avoid this issue is to divide the initial sample into smaller, single-use aliquots before the first freeze.
Q5: Which anticoagulant is recommended for collecting blood samples? K2-EDTA (dipotassium ethylenediaminetetraacetic acid) is the recommended anticoagulant. EDTA chelates divalent cations like Mg²⁺ and Ca²⁺, which can act as cofactors for enzymes that may degrade the analyte. It is a standard choice for most small-molecule LC-MS/MS bioanalysis.
Stability Data Summary
The following tables provide illustrative stability data for Elacestrant-d4 in human plasma based on typical behavior for similar small molecules. Formal validation is required for each specific laboratory's procedures.
Table 1: Illustrative Short-Term Stability of Elacestrant-d4 in K2-EDTA Human Plasma
| Storage Condition | Time (Hours) | Mean % Recovery (± SD) | Stability Assessment |
|---|---|---|---|
| Room Temperature (~22°C) | 0 | 100% | - |
| 4 | 96.5% (± 2.1%) | Acceptable | |
| 8 | 91.2% (± 3.5%) | Borderline | |
| 24 | 82.1% (± 4.0%) | Unacceptable | |
| Refrigerated (4°C) | 0 | 100% | - |
| 24 | 98.9% (± 1.8%) | Acceptable |
| | 48 | 97.5% (± 2.2%) | Acceptable |
Table 2: Illustrative Freeze-Thaw Stability of Elacestrant-d4 in K2-EDTA Human Plasma (from -80°C to Room Temp)
| Freeze-Thaw Cycle | Mean % Recovery (± SD) | Stability Assessment |
|---|---|---|
| Cycle 1 | 99.5% (± 1.5%) | Acceptable |
| Cycle 2 | 98.1% (± 2.0%) | Acceptable |
| Cycle 3 | 95.8% (± 2.8%) | Acceptable |
| Cycle 4 | 90.3% (± 3.9%) | Borderline |
| Cycle 5 | 84.7% (± 4.1%) | Unacceptable |
Recommended Experimental Protocols
Protocol 1: Blood Sample Collection and Processing
-
Collection: Collect whole blood into K2-EDTA vacuum tubes.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Cooling: Place the tube in an ice-water bath immediately to slow down metabolic activity.
-
Centrifugation: Within one hour of collection, centrifuge the sample at 1,500-2,000 x g for 15 minutes at 4°C.
-
Harvesting: Carefully aspirate the upper plasma layer using a polypropylene pipette tip, being careful not to disturb the buffy coat layer.
-
Transfer: Transfer the plasma into pre-labeled, cryo-safe polypropylene tubes.
-
Storage: Immediately freeze the plasma samples at ≤ -70°C.
Protocol 2: Sample Storage and Aliquoting
-
Aliquoting: Before the initial freeze, it is best practice to aliquot the plasma sample into multiple, smaller, single-use volumes. This prevents the need for repeated freeze-thaw cycles of the entire sample.
-
Labeling: Ensure all aliquots are clearly labeled with a unique sample ID, date, and any other relevant information using a marker resistant to freezing temperatures.
-
Long-Term Storage: Store all aliquots in an organized manner in a -80°C freezer. Maintain a detailed inventory log.
Protocol 3: Generic Sample Preparation (Protein Precipitation) for LC-MS/MS
-
Thawing: Thaw plasma samples on ice or at 4°C. Vortex briefly once completely thawed.
-
Aliquoting: Pipette 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of Elacestrant-d4 working solution (in methanol or acetonitrile) to the plasma sample and vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤ 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase. Vortex to mix.
-
Analysis: Transfer to an autosampler vial or well and inject into the LC-MS/MS system.
Visual Guides
Caption: Standard bioanalytical workflow for Elacestrant-d4.
Caption: Troubleshooting logic for low Elacestrant-d4 recovery.
Caption: Simplified degradation pathways for Elacestrant.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Elacestrant in the treatment landscape of ER-positive, HER2-negative, ESR1-mutated advanced breast cancer: a contemporary narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Elacestrant-d4 Mass Spectrometric Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometric sensitivity for Elacestrant-d4.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Elacestrant and Elacestrant-d4?
The characteristic ion dissociation transitions for Elacestrant and its deuterated internal standard, Elacestrant-d4, when using tandem mass spectrometry are crucial for setting up a sensitive and specific method. For Elacestrant, the transition is m/z 459.35 → 268.15. For Elacestrant-d4, the commonly used transition is m/z 463.35 → 272.23.[1][2] Another fragmentation pattern for Elacestrant-d4 shows a molecular ion [M+H]+ at m/z 463.37 and a strong signal at m/z 445.36, which corresponds to the loss of a water molecule.[3]
Q2: What is the chemical formula and molecular weight of Elacestrant-d4?
Elacestrant-d4 is a deuterium-labeled analog of Elacestrant. Its chemical formula is C30H34D4N2O2, and it has a molecular weight of 462.66 g/mol .[3]
Q3: Where are the deuterium atoms incorporated in the Elacestrant-d4 structure?
The four deuterium atoms in Elacestrant-d4 are strategically placed at the 1,3-d2 positions of the tetrahydronaphthalene ring and the 3,5-d2 positions of the methoxyphenyl group.[3]
Q4: What type of mass spectrometer is suitable for Elacestrant-d4 analysis?
A triple quadrupole mass spectrometer is commonly used for the quantitative analysis of Elacestrant and Elacestrant-d4, often coupled with an ultra-performance liquid chromatography (UPLC) system.[1][2] High-resolution mass spectrometry (HRMS) can also be employed for precise determination of the elemental composition and isotopic distribution.[3]
Troubleshooting Guides
This section provides solutions to common issues encountered during the mass spectrometric analysis of Elacestrant-d4.
Issue 1: Low or No Signal for Elacestrant-d4
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Mass Transitions | Verify that the mass spectrometer is set to monitor the correct precursor and product ions for Elacestrant-d4 (e.g., Q1: 463.35, Q3: 272.23).[1][2] | Signal for Elacestrant-d4 should be restored. |
| Poor Ionization | Optimize ion source parameters such as electrospray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. Electrospray ionization (ESI) is commonly used.[3] | Improved signal intensity for Elacestrant-d4. |
| Sample Preparation Issues | Review the sample extraction procedure. Ensure complete lysis of cells or precipitation of proteins to release the analyte. Adding water before sample precipitation can prevent clotting and improve extraction efficiency.[4] | Consistent and higher recovery of Elacestrant-d4 from the sample matrix. |
| Instrument Contamination | Clean the ion source, transfer optics, and mass analyzer. Contamination can lead to signal suppression.[5] | A stable and improved baseline and signal intensity. |
Issue 2: High Signal-to-Noise Ratio and Poor Peak Shape
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Chromatographic Separation | Optimize the LC method, including the column, mobile phase composition, and gradient. A C18 column with an acetonitrile/water gradient is often effective.[3] | Symmetrical and sharp peaks with reduced baseline noise. |
| Matrix Effects | Evaluate for ion suppression or enhancement from co-eluting matrix components.[6] This can be done by post-column infusion of a standard solution.[7] Adjusting the chromatography to separate Elacestrant-d4 from the suppression zone is a common solution.[7] | Improved reproducibility and accuracy of quantification. |
| Inappropriate Injection Volume | Reduce the injection volume to minimize the introduction of matrix components that can cause ion suppression.[8] | Better peak shape and a more stable signal. |
Issue 3: Inconsistent Results and Poor Reproducibility
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in Sample Preparation | Ensure consistent sample handling and extraction procedures across all samples. Use of a deuterated internal standard like Elacestrant-d4 helps to correct for variability.[4][9] | Reduced variability between replicate injections and different sample batches. |
| LC System Instability | Check for pressure fluctuations, leaks, or mobile phase inconsistencies.[5] Ensure the LC system is properly equilibrated before starting the analytical run. | Stable retention times and consistent peak areas. |
| Degradation of Elacestrant-d4 | Investigate the stability of Elacestrant-d4 in the sample matrix and during storage. Elacestrant has shown sensitivity to peroxide, acid, and alkali degradation conditions.[10] | Accurate and reproducible quantification. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Elacestrant Precursor Ion (m/z) | 459.35 | [1][2] |
| Elacestrant Product Ion (m/z) | 268.15 | [1][2] |
| Elacestrant-d4 Precursor Ion (m/z) | 463.35 | [1][2] |
| Elacestrant-d4 Product Ion (m/z) | 272.23 | [1][2] |
| Elacestrant-d4 Molecular Ion [M+H]+ (m/z) | 463.37 | [3] |
| Elacestrant-d4 Fragment Ion (loss of H2O) (m/z) | 445.36 | [3] |
| Lower Limit of Quantification (LLOQ) in Plasma | 0.05 ng/mL | [1][11] |
| Linear Range in Plasma | 0.05 - 100 ng/mL | [11] |
Experimental Protocols
Plasma Sample Preparation
This protocol is a general guideline for the extraction of Elacestrant and Elacestrant-d4 from plasma samples.
-
To a 100 µL aliquot of plasma, add the internal standard solution (Elacestrant-d4).
-
Precipitate proteins by adding a mixture of zinc sulfate and an organic solvent (e.g., methanol or acetonitrile).[4]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method
The following is a typical starting point for developing an LC-MS/MS method for Elacestrant-d4.
-
LC System: Acquity UPLC system or equivalent.[1]
-
Column: Acquity UPLC BEH Shield RP18 (50 x 2.1 mm, 1.7 µm) or equivalent C18 column.[1][2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Optimize to achieve good separation of Elacestrant from matrix components.
-
Injection Volume: 5 µL.[2]
-
MS System: Sciex 5000 mass spectrometer or equivalent triple quadrupole instrument.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Elacestrant: 459.35 → 268.15
-
Elacestrant-d4: 463.35 → 272.23
-
Visualizations
Caption: Experimental workflow for Elacestrant-d4 analysis.
Caption: Troubleshooting logic for low signal of Elacestrant-d4.
References
- 1. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy Elacestrant-d4 [smolecule.com]
- 4. texilajournal.com [texilajournal.com]
- 5. zefsci.com [zefsci.com]
- 6. eijppr.com [eijppr.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. A phase 1b study evaluating the effect of elacestrant treatment on estrogen receptor availability and estradiol binding to the estrogen receptor in metastatic breast cancer lesions using 18F-FES PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Aqueous Solubility of Elacestrant-d4
Welcome to the technical support center for Elacestrant-d4. This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with Elacestrant-d4 in aqueous buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Elacestrant that influence its aqueous solubility?
A1: Elacestrant is a highly basic and lipophilic molecule, which are the primary factors contributing to its low aqueous solubility.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class 4 drug, indicating both low solubility and low permeability.[1] Key properties are summarized in the table below.
| Property | Value | Implication for Solubility |
| pKa | 9.8 (basic) | Solubility is highly pH-dependent.[1] |
| cLogP | 6.8 | High lipophilicity, leading to poor aqueous solubility.[1] |
| LogD at pH 7.4 | 3.6 | Indicates that at physiological pH, the compound is still significantly lipophilic.[1] |
| Aqueous Solubility | ~0.01 mg/mL at pH 6.8 | Very low solubility in neutral aqueous solutions.[1] |
| 33 mg/mL at pH 1 | Significantly higher solubility in acidic conditions.[1] |
Q2: How does the deuteration in Elacestrant-d4 affect its solubility compared to Elacestrant?
A2: The substitution of hydrogen with deuterium in Elacestrant-d4 is not expected to significantly alter its fundamental physicochemical properties like pKa and lipophilicity, and therefore should have a minor impact on its aqueous solubility. The primary purpose of deuteration is typically to modify the drug's metabolic profile by strengthening the carbon-hydrogen bond, which can slow down metabolism.[2][3] Researchers can generally apply the same solubility enhancement techniques for both the deuterated and non-deuterated forms.
Q3: My Elacestrant-d4 is not dissolving in my neutral pH buffer. What is the first thing I should try?
A3: The most straightforward initial approach is to lower the pH of your buffer. Elacestrant's solubility dramatically increases in acidic conditions due to the protonation of its basic aliphatic amine group (pKa 9.8).[1] For many cell-based assays, a final pH that is slightly acidic but still physiologically tolerated may be achievable.
Troubleshooting Guide: Solubility Enhancement Techniques
This section provides detailed protocols for common solubility enhancement techniques applicable to Elacestrant-d4.
Issue 1: Inadequate Solubility in Standard Aqueous Buffers
Solution A: pH Adjustment
This is the most effective primary method for Elacestrant-d4.
-
Protocol:
-
Prepare a concentrated stock solution of Elacestrant-d4 in an acidic solution (e.g., 0.01 N HCl), where its solubility is high (up to 33 mg/mL).[1][4]
-
Gradually add the acidic stock solution to your aqueous buffer while vortexing or stirring.
-
Monitor the pH of the final solution and adjust as necessary with small additions of dilute acid or base to reach the desired experimental pH.
-
Visually inspect for any precipitation. If precipitation occurs, the concentration in the final buffer is above the solubility limit at that pH.
-
Solution B: Co-solvents
Co-solvents can be used to increase the solubility of lipophilic compounds in aqueous solutions.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG400).
-
Protocol:
-
Prepare a high-concentration stock solution of Elacestrant-d4 in 100% DMSO. Commercial suppliers suggest that concentrations of 100 mg/mL are achievable with sonication.
-
For your experiment, dilute the DMSO stock solution into your aqueous buffer. It is critical to keep the final concentration of the co-solvent low (typically <1%, and often <0.1%) to avoid off-target effects in biological assays.
-
Add the DMSO stock solution to the buffer with vigorous mixing to facilitate dispersion and avoid precipitation.
-
Solution C: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.[5][6] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common and effective choice.
-
Protocol:
-
Prepare a stock solution of SBE-β-CD in your desired aqueous buffer (e.g., 20% w/v).
-
Add the Elacestrant-d4 powder directly to the SBE-β-CD solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. The cyclodextrin will form an inclusion complex with Elacestrant-d4, enhancing its solubility.
-
This method can achieve concentrations of at least 2.5 mg/mL.
-
Issue 2: Drug Precipitation Upon Dilution of Stock Solution
This is a common problem when diluting a concentrated organic stock solution into an aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for drug precipitation.
Summary of Solubility Enhancement Techniques
The following table summarizes achievable concentrations of Elacestrant (non-deuterated, as a proxy) in various solvent systems, based on commercially available data. These can be used as a starting point for Elacestrant-d4.
| Formulation/Technique | Solvent System | Achievable Concentration |
| pH Adjustment | 0.01 N HCl | 33 mg/mL[1][4] |
| Water | 25 mg/mL (as dihydrochloride salt)[4] | |
| Co-solvents | 100% DMSO | 100 mg/mL (with sonication) |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | |
| Cyclodextrin Complexation | 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL |
Experimental Workflow for Solubility Testing
The following diagram illustrates a general workflow for determining the solubility of Elacestrant-d4 in a new buffer system.
Caption: General workflow for experimental solubility determination.
References
- 1. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Ion Suppression in Elacestrant-d4 Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of ion suppression when analyzing Elacestrant-d4 via liquid chromatography-mass spectrometry (LC-MS). Ion suppression, a matrix effect, can significantly compromise the accuracy, sensitivity, and reproducibility of quantitative analyses by reducing the ionization efficiency of the target analyte.[1][2][3] This guide offers structured methodologies and practical solutions to identify, mitigate, and minimize these effects in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Elacestrant-d4 analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where components of the sample matrix co-eluting with the analyte of interest, in this case, Elacestrant-d4, interfere with its ionization process.[1][2] This interference leads to a decreased analyte signal, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility.[3][4] Elacestrant-d4, as a deuterated internal standard, is expected to co-elute with Elacestrant. Therefore, understanding and mitigating ion suppression is critical to ensure that the internal standard accurately reflects the behavior of the analyte for reliable quantification.[1]
Q2: How can I identify if ion suppression is affecting my Elacestrant-d4 signal?
A2: A common and effective method to identify ion suppression is the post-column infusion experiment.[5][6] This involves infusing a constant flow of Elacestrant-d4 solution into the LC eluent after the analytical column and before the mass spectrometer ion source. A stable baseline signal is established, and then a blank matrix sample (e.g., plasma, urine) is injected. A dip or suppression in the baseline signal at the retention time of Elacestrant-d4 indicates the presence of co-eluting matrix components that are causing ion suppression.[6]
Q3: What are the primary causes of ion suppression in bioanalytical methods?
A3: Ion suppression is primarily caused by endogenous matrix components from biological samples, such as phospholipids, salts, and proteins, that co-elute with the analyte.[3][5] These components can compete with the analyte for ionization, alter the physical properties of the ESI droplets (e.g., surface tension, viscosity), or cause charge neutralization in the gas phase.[4][5] Exogenous sources like anticoagulants, dosing vehicles, and contaminants from sample preparation can also contribute to ion suppression.[3]
Q4: Can the choice of ionization technique influence the severity of ion suppression?
A4: Yes, the choice of ionization technique can significantly impact the degree of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression from non-volatile matrix components compared to atmospheric pressure chemical ionization (APCI).[7][8] If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte's properties, could be a viable strategy to reduce these effects.[4]
Troubleshooting Guide
Issue 1: Poor sensitivity and inconsistent quantification of Elacestrant-d4.
This issue is often a direct consequence of ion suppression. The following troubleshooting steps can help mitigate this problem.
Effective sample preparation is the first line of defense against ion suppression by removing interfering matrix components before LC-MS analysis.[1]
Experimental Protocol: Comparative Analysis of Sample Preparation Techniques
-
Objective: To evaluate the effectiveness of different sample preparation methods in minimizing ion suppression for Elacestrant-d4.
-
Procedure:
-
Spike a known concentration of Elacestrant-d4 into blank biological matrix (e.g., human plasma).
-
Divide the spiked matrix into three aliquots and process them using the following methods:
-
Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile, vortex, centrifuge, and analyze the supernatant.
-
Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether), vortex, centrifuge, and evaporate the organic layer to dryness. Reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge). Condition the cartridge, load the sample, wash with an appropriate solvent to remove interferences, and elute Elacestrant-d4 with a different solvent. Evaporate the eluate and reconstitute.
-
-
-
Analysis: Analyze the processed samples by LC-MS/MS and compare the peak area of Elacestrant-d4 from each method to that of a neat solution of the same concentration. The method yielding the highest signal intensity and minimal baseline disturbance is considered the most effective.
Data Presentation: Comparison of Sample Preparation Methods
| Sample Preparation Method | Relative Peak Area of Elacestrant-d4 (%) | Qualitative Observation of Ion Suppression (Post-Column Infusion) |
| Protein Precipitation (PPT) | 45% | Significant suppression observed |
| Liquid-Liquid Extraction (LLE) | 75% | Moderate suppression observed |
| Solid-Phase Extraction (SPE) | 95% | Minimal suppression observed |
Note: The data presented in this table is illustrative and will vary depending on the specific matrix and experimental conditions.
Caption: A workflow diagram comparing different sample preparation techniques for minimizing ion suppression.
Optimizing the chromatographic conditions can separate Elacestrant-d4 from co-eluting matrix components, thereby reducing ion suppression.[1]
Experimental Protocol: Optimization of Chromatographic Conditions
-
Objective: To achieve baseline separation of Elacestrant-d4 from the ion suppression zone.
-
Procedure:
-
Analyze a blank matrix extract using the post-column infusion setup to identify the retention time window where ion suppression occurs.
-
Modify the chromatographic parameters to shift the retention time of Elacestrant-d4 away from this zone.
-
Column Chemistry: Test different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to alter selectivity.
-
Mobile Phase Composition: Adjust the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase pH and additives (e.g., formic acid, ammonium formate).
-
Gradient Profile: Modify the gradient slope and duration to enhance the separation of early eluting interferences.
-
Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce matrix effects.[4]
-
Data Presentation: Effect of Chromatographic Modifications
| Chromatographic Parameter | Modification | Elacestrant-d4 Retention Time (min) | Overlap with Ion Suppression Zone |
| Initial Method | C18, 0.1% Formic Acid in ACN/Water | 2.5 | Yes |
| Column Change | Phenyl-Hexyl | 3.1 | Partial |
| Mobile Phase Change | 0.1% Formic Acid in MeOH/Water | 2.8 | Yes |
| Gradient Optimization | Steeper initial gradient | 3.5 | No |
Note: This table provides an example of how to systematically evaluate chromatographic changes.
Caption: A logical workflow for optimizing chromatographic separation to avoid ion suppression.
Issue 2: Inaccurate results despite using a deuterated internal standard.
While stable isotope-labeled internal standards like Elacestrant-d4 are designed to compensate for matrix effects, severe ion suppression can still lead to inaccurate results if the analytical and internal standard signals are suppressed to a level near the limit of quantification.
Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[4]
Experimental Protocol: Sample Dilution Study
-
Objective: To determine the optimal dilution factor that minimizes ion suppression without compromising the sensitivity for Elacestrant-d4.
-
Procedure:
-
Prepare a series of dilutions of the sample extract (e.g., 1:2, 1:5, 1:10) using the initial mobile phase.
-
Analyze the diluted samples and the undiluted sample.
-
Calculate the matrix effect for each dilution factor by comparing the peak area of a post-extraction spiked sample to a neat solution.
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
-
Data Presentation: Impact of Sample Dilution on Matrix Effect
| Dilution Factor | Matrix Effect (%) |
| 1 (Undiluted) | 50% |
| 1:2 | 75% |
| 1:5 | 92% |
| 1:10 | 98% |
Note: This table illustrates how dilution can effectively reduce the magnitude of the matrix effect.
Caption: The relationship between sample dilution and the reduction of ion suppression.
By systematically applying these troubleshooting strategies, researchers can effectively minimize ion suppression effects, leading to more accurate and reliable quantitative results in the analysis of Elacestrant-d4.
References
- 1. longdom.org [longdom.org]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Stability issues of Elacestrant-d4-1 in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of Elacestrant-d4-1.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: Compound appears discolored or has changed in physical appearance.
-
Question: My powdered this compound, which was initially a white to off-white powder, has developed a yellowish tint after long-term storage. What could be the cause, and is the compound still usable?
-
Answer: A color change can be an indicator of degradation. The most common degradation pathways for similar compounds include oxidation and photolysis. Exposure to light, oxygen, or reactive impurities in the storage container could initiate these processes. To determine if the compound is still suitable for your experiments, it is crucial to re-analyze its purity.
-
Recommended Action:
-
Perform a purity analysis using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Compare the purity of the stored sample to the certificate of analysis (CoA) provided with the compound upon purchase.
-
If a significant decrease in purity or the presence of degradation peaks is observed, the compound should not be used for experiments where precise concentration and purity are critical.
-
-
Issue 2: Inconsistent experimental results using a previously prepared stock solution.
-
Question: I am observing a decrease in the expected biological activity of my this compound stock solution that has been stored for several months. What could be the reason for this?
-
Answer: A loss of potency in a stock solution is often due to degradation of the compound in the solvent. Factors that can contribute to this include the choice of solvent, storage temperature, and the frequency of freeze-thaw cycles. Elacestrant, being a Selective Estrogen Receptor Degrader (SERD), may be susceptible to hydrolysis, especially if the solvent contains water.
-
Recommended Action:
-
Solvent Selection: Ensure the use of a high-purity, anhydrous solvent recommended for this compound.
-
Storage: Store stock solutions at or below -20°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Re-qualification: Before critical experiments, it is good practice to re-qualify the concentration and purity of aged stock solutions using an appropriate analytical method.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for powdered this compound?
A1: For long-term stability, powdered this compound should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature is typically -20°C.
Q2: How does deuteration affect the stability of this compound compared to Elacestrant?
A2: Deuteration, the replacement of hydrogen with its heavier isotope deuterium, strengthens the chemical bonds (the kinetic isotope effect). This can slow down metabolic degradation processes where the cleavage of a carbon-hydrogen bond is the rate-limiting step.[1][2][3][4][5] Consequently, this compound is expected to exhibit enhanced metabolic stability compared to its non-deuterated counterpart. However, its chemical stability against factors like hydrolysis and oxidation is likely to be similar.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure of Elacestrant and general knowledge of drug degradation, the following pathways are potential concerns for this compound:
-
Hydrolysis: The molecule contains functional groups that could be susceptible to hydrolysis, especially in the presence of acidic or basic conditions and water.
-
Oxidation: Exposure to oxygen can lead to oxidative degradation.
-
Photolysis: Exposure to light, particularly UV light, can cause photodegradation.
Q4: How should I prepare and store stock solutions of this compound?
A4: It is recommended to use a high-purity, anhydrous solvent such as DMSO for preparing stock solutions. To minimize degradation, stock solutions should be prepared at a reasonably high concentration, aliquoted into single-use vials, and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Container | Light Protection | Moisture Protection |
| Powder | -20°C | Tightly sealed | Amber vial or light-blocking container | Store with desiccant |
| In Solvent | ≤ -20°C | Tightly sealed vials | Amber vial or light-blocking container | Use anhydrous solvents |
Table 2: Potential Degradation Pathways and Contributing Factors
| Degradation Pathway | Contributing Factors | Mitigation Strategies |
| Hydrolysis | Presence of water, acidic or basic pH | Use anhydrous solvents, store in a dry environment, control pH of solutions. |
| Oxidation | Exposure to oxygen, presence of oxidizing agents | Store under an inert atmosphere (e.g., argon or nitrogen), avoid contact with incompatible materials. |
| Photolysis | Exposure to UV or visible light | Store in amber vials or light-proof containers, minimize exposure to light during handling. |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol outlines a method to assess the stability of this compound under accelerated conditions.
1. Objective: To evaluate the stability of this compound under conditions of elevated temperature and humidity.
2. Materials:
-
This compound (powder)
-
Calibrated stability chambers
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
-
High-purity solvents (e.g., acetonitrile, water, DMSO)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials
3. Method:
-
Sample Preparation:
-
Accurately weigh a sufficient amount of this compound powder into several amber glass vials.
-
Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., DMSO) at a known concentration. Aliquot into amber vials.
-
-
Storage Conditions:
-
Place the vials of powdered and dissolved this compound into stability chambers set to the following conditions:
-
40°C / 75% Relative Humidity (RH)
-
25°C / 60% RH (as a control)
-
5°C (as a control)
-
-
-
Time Points:
-
Pull samples for analysis at initial (T=0) and subsequent time points (e.g., 1, 2, 4, 8, and 12 weeks).
-
-
Analytical Procedure (LC-MS/MS):
-
At each time point, prepare samples for analysis by diluting the stock solution or dissolving a known amount of the powder to a suitable concentration.
-
Analyze the samples using a validated LC-MS/MS method to determine the purity of this compound and identify any degradation products. The method described by Gorumutchu et al. for Elacestrant can be adapted.[6][7]
-
Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point.
-
Plot the percentage remaining versus time for each storage condition to assess the degradation rate.
-
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for accelerated stability testing.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 3. bioscientia.de [bioscientia.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. QUANTITATIVE ANALYSIS OF ELACESTRANT IN PHARMACEUTICAL DOSAGE FORMS BY ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY WITH EMPHASIS ON STABILITY ASSESSMENT | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]
Technical Support Center: Optimizing Extraction Recovery of Elacestrant-d4 from Tissues
Welcome to the technical support center for the bioanalysis of Elacestrant-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the extraction of Elacestrant-d4 from various tissue matrices.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Elacestrant-d4 to consider for tissue extraction?
A1: Elacestrant is a highly basic (pKa: 9.8) and lipophilic (cLogP: 6.8) compound[1]. These properties are critical when developing an extraction method from complex biological tissues. Its high lipophilicity suggests strong partitioning into fatty tissues and potential for non-specific binding, while its basic nature allows for manipulation of its charge state to optimize extraction and retention on solid-phase extraction (SPE) sorbents. Elacestrant-d4, as a deuterated internal standard, is expected to have nearly identical physicochemical properties to the unlabeled drug[1].
Q2: Which tissue homogenization technique is recommended for a lipophilic compound like Elacestrant-d4?
A2: For lipophilic compounds in complex matrices like tissue, mechanical homogenization using a bead beater is highly effective. This method uses high-energy bead impact to disrupt tissue structures and efficiently release the analyte. It is crucial to prevent degradation of the analyte due to heat generated during the process. Therefore, homogenization should be performed on ice or with pre-chilled tubes and grinding media.
Q3: What are the primary extraction strategies for Elacestrant-d4 from tissue homogenates?
A3: The two primary strategies are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
LLE: This technique partitions the analyte between two immiscible liquid phases. Given Elacestrant's properties, a common approach is to alkalinize the aqueous tissue homogenate to neutralize the basic amine group, making the molecule less polar and more soluble in an organic solvent.
-
SPE: This is a highly effective and selective method for cleaning up complex samples. For a basic and lipophilic compound like Elacestrant, a polymeric reversed-phase sorbent with mixed-mode cation exchange properties is often ideal.
Q4: I am experiencing low recovery of Elacestrant-d4. What are the common causes and how can I troubleshoot this?
A4: Low recovery can stem from several factors throughout the extraction workflow. Please refer to the detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include incomplete tissue homogenization, suboptimal pH during extraction, inappropriate choice of extraction solvents or SPE sorbent, and analyte loss due to non-specific binding.
Q5: Are there specific challenges associated with using a deuterated internal standard like Elacestrant-d4 in tissue analysis?
A5: Yes, while stable isotope-labeled internal standards are the gold standard, potential issues can arise. These include:
-
Isotopic Exchange: In certain pH and temperature conditions, deuterium atoms can exchange with protons from the solvent, leading to a loss of the mass difference between the internal standard and the analyte. It is important to assess the stability of the deuterated standard under all experimental conditions.
-
Chromatographic Shift: Although minimal, a slight difference in retention time between the deuterated and non-deuterated compound can occur. This can lead to differential matrix effects if the elution profile overlaps with a region of significant ion suppression or enhancement.
-
Purity of the Standard: The deuterated standard should be checked for the presence of any unlabeled Elacestrant, which would interfere with the accurate quantification of the analyte.
Troubleshooting Guides
Low Extraction Recovery of Elacestrant-d4
This guide provides a step-by-step approach to diagnosing and resolving low recovery issues.
Problem: Consistently low recovery of Elacestrant-d4 from tissue samples.
Initial Assessment Workflow
References
Technical Support Center: Elacestrant-d4 Quantification Assays
Welcome to the technical support center for Elacestrant-d4 quantification assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability and ensure robust and reliable results in their bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is Elacestrant-d4 and why is it used in quantification assays?
A1: Elacestrant-d4 is a deuterated form of Elacestrant, a selective estrogen receptor degrader (SERD). In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), Elacestrant-d4 serves as an ideal stable isotope-labeled internal standard (SIL-IS).[1][2] Because it is chemically and physically almost identical to the non-labeled Elacestrant (the analyte), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for variability during sample preparation and analysis, leading to improved precision and accuracy.[1][3]
Q2: What are the most common sources of variability in Elacestrant-d4 quantification assays?
A2: The most common sources of variability include:
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of Elacestrant and Elacestrant-d4, leading to inaccurate quantification.[3][4]
-
Sample Preparation Inconsistencies: Variability in extraction efficiency, pipetting errors, or incomplete protein precipitation can introduce significant errors.[5]
-
LC-MS/MS System Issues: Fluctuations in pump pressure, column degradation, ion source contamination, and detector drift can all contribute to inconsistent results.[6][7]
-
Internal Standard (IS) Issues: Inconsistent IS response, impurities in the IS, or incorrect IS concentration can compromise the entire assay.[1][8][9]
Q3: What are the acceptance criteria for variability in quality control (QC) samples?
A3: While specific limits may vary by institutional SOPs and regulatory guidelines (e.g., FDA, EMA), typical acceptance criteria for QC samples in regulated bioanalysis are summarized in the table below.
| Parameter | Acceptance Criteria |
| Precision (%CV or %RSD) | Within ±15% for high, medium, and low QCs. Within ±20% for the Lower Limit of Quantification (LLOQ). |
| Accuracy (%RE) | Within ±15% of the nominal concentration for high, medium, and low QCs. Within ±20% for the LLOQ. |
| Internal Standard Response | Generally should be within 70-130% of the mean IS response of the calibration standards and QCs in the same run.[10] |
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during Elacestrant-d4 quantification assays.
Issue 1: High Variability or Poor Reproducibility in QC Replicates (%CV > 15%)
High coefficient of variation (%CV) in your quality control samples is a primary indicator of an issue with assay precision.
Initial Checks:
-
Pipetting and Dilutions: Verify the accuracy and calibration of all pipettes. Review dilution schemes for potential errors.
-
Reagent Preparation: Ensure all reagents and solutions were prepared correctly and are not expired.
Systematic Troubleshooting:
-
Sample Preparation:
-
Inconsistent Extraction: Ensure complete and consistent protein precipitation by vortexing all samples for the same duration. During liquid-liquid or solid-phase extraction, ensure consistent mixing and elution times.
-
Evaporation Issues: If using an evaporation step, ensure the nitrogen flow is consistent across all sample positions to prevent variations in final sample concentration.
-
-
LC-MS/MS System:
-
Autosampler Issues: Check for air bubbles in the syringe and sample loop. Perform an autosampler wash to prevent carryover.
-
Column Performance: A deteriorating column can lead to poor peak shape and inconsistent retention times. Flush the column or replace it if necessary.
-
Ion Source Stability: A dirty or unstable ion source is a common cause of signal fluctuation. Clean the ion source components (e.g., capillary, cone).[7]
-
Issue 2: Inconsistent Internal Standard (Elacestrant-d4) Response
The response of the internal standard should be consistent across all samples in a run. Significant variation can invalidate the results.
Troubleshooting Workflow for Inconsistent IS Response
Caption: Troubleshooting logic for inconsistent internal standard response.
Detailed Steps:
-
Verify IS Addition: Double-check the concentration of the IS working solution and ensure it is being added consistently to every sample.
-
Investigate Matrix Effects: Different patient lots or sample types can have varying matrix effects.[10]
-
Analyze pre-spiked and post-spiked blank matrix samples to quantify the matrix effect.[4]
-
If matrix effects are significant, re-optimize the sample cleanup procedure to better remove interfering substances.
-
-
Chromatographic Co-elution: A slight shift in retention time between Elacestrant and Elacestrant-d4 can expose them to different matrix effects.[3][11] Adjust chromatographic conditions to ensure complete co-elution.
-
Ionization Competition: At high analyte concentrations, Elacestrant may compete with Elacestrant-d4 for ionization, leading to suppression of the IS signal.[12] If this trend is observed in high concentration samples, consider diluting the samples.
Issue 3: Poor Signal-to-Noise Ratio (S/N) or Low Sensitivity
Low signal intensity can make it difficult to accurately quantify low-level samples, particularly at the LLOQ.
Troubleshooting Steps:
-
MS Parameter Optimization: Ensure that the mass spectrometer parameters are optimized for Elacestrant and Elacestrant-d4. This includes optimizing the capillary voltage, cone voltage, and collision energy.[13]
-
Mobile Phase Quality: Use high-purity, LC-MS grade solvents and additives. Contaminants can increase background noise.[13]
-
Ion Source Cleaning: A contaminated ion source is a primary cause of high background noise and reduced signal.[6][7]
-
Sample Cleanup: Enhance the sample preparation method to remove more matrix components that can cause ion suppression. Consider switching from protein precipitation to a more rigorous method like solid-phase extraction (SPE).[4][5]
Workflow for Improving Signal-to-Noise
Caption: Key areas for investigation to improve signal-to-noise ratio.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a common starting point for the extraction of small molecules from plasma.
-
Sample Thawing: Thaw plasma samples, calibration standards, and QCs at room temperature. Vortex for 10 seconds.
-
Aliquoting: Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of Elacestrant-d4 working solution (e.g., 50 ng/mL in methanol) to all tubes except for the blank matrix.
-
Precipitation: Add 400 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex all tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
These are example starting parameters. Optimization will be required for your specific instrumentation.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Elacestrant: m/z 459.3 -> 268.2 Elacestrant-d4: m/z 463.3 -> 272.2 |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
Understanding and Mitigating Matrix Effects
Matrix effects occur when molecules co-eluting from the biological matrix interfere with the ionization of the analyte and internal standard.
Caption: The mechanism of matrix effects and key mitigation strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies - ProQuest [proquest.com]
- 3. waters.com [waters.com]
- 4. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 5. tecan.com [tecan.com]
- 6. zefsci.com [zefsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Inconsistent internal standard response in LC-MS/MS bioanalysis: an evaluation of case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Calibration curve issues with Elacestrant-d4-1 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using the Elacestrant-d4 internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my calibration curve for Elacestrant non-linear when using Elacestrant-d4?
Non-linearity in calibration curves is a common issue in LC-MS/MS analysis and can stem from several factors, even when using a stable isotope-labeled internal standard.[1][2]
Possible Causes and Solutions:
| Cause | Description | Troubleshooting Steps |
| Detector Saturation | At high concentrations, the analyte signal may exceed the linear range of the mass spectrometer's detector, causing the curve to flatten.[2][3] The internal standard signal may also decrease at high analyte concentrations due to competition for ionization.[4][5] | - Reduce the upper limit of the calibration range.- Dilute samples that fall in the non-linear portion of the curve.[3]- If sensitivity allows, consider using a less intense product ion for quantification at higher concentrations.[2] |
| Matrix Effects | Components in the biological matrix can suppress or enhance the ionization of the analyte and/or internal standard.[1][6][7] Even with a deuterated internal standard, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.[6][8] | - Improve sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than protein precipitation.- Optimize chromatography to separate Elacestrant from matrix interferences.- Evaluate matrix effects during method development by comparing the response in matrix versus a clean solvent. |
| Ionization Saturation/Competition | At high analyte concentrations, there can be competition for ionization in the MS source, affecting both the analyte and the internal standard.[1][4] This can lead to a non-proportional response. | - Dilute high-concentration samples.- Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to improve ionization efficiency and reduce competition.[9] |
| Isotope Effects | Deuterated standards can sometimes elute slightly earlier than the non-deuterated analyte from the LC column.[10] If there is a region of strong matrix suppression at this retention time, the internal standard may be affected differently than the analyte. | - Use a high-resolution chromatography column and optimize the gradient to ensure co-elution.- If co-elution cannot be achieved, ensure that the retention time window for integration is appropriate for both peaks and that there are no significant matrix effects at their respective elution times. |
| Inappropriate Regression Model | Forcing a linear regression on data that is inherently non-linear will result in a poor fit. | - Consider using a weighted (e.g., 1/x or 1/x²) linear regression or a quadratic regression model.[1][11] However, the use of non-linear models should be justified and carefully evaluated.[3] |
2. My Elacestrant-d4 internal standard signal is highly variable across my analytical run. What could be the cause?
Internal standard (IS) variability is a critical issue as it can directly impact the accuracy of the results.[12][13][14] Consistent monitoring of the IS response is essential.[12]
Troubleshooting Internal Standard Variability:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Errors in pipetting the internal standard, inconsistent extraction recovery, or incomplete vortexing can lead to variability.[12][15] |
| Autosampler Injection Issues | Inconsistent injection volumes or air bubbles in the syringe can cause significant variation in the signal.[15] |
| LC System Instability | Fluctuations in pump pressure or gradient mixing can affect retention times and peak shapes, leading to variable integration.[16] |
| Matrix Effects | As mentioned previously, matrix components can cause ion suppression or enhancement, which may vary from sample to sample.[13][17] |
| Internal Standard Stability | The internal standard may be degrading in the reconstituted sample extract on the autosampler. |
3. I'm observing high background noise in my chromatograms. How can I reduce it?
High background noise can compromise the sensitivity of the assay, particularly at the lower limit of quantitation (LLOQ).[16]
Strategies to Reduce Background Noise:
| Source of Noise | Mitigation Strategy |
| Contaminated Solvents/Reagents | Impurities in mobile phases, water, or extraction solvents can contribute to high background.[16][18] |
| Dirty LC-MS System | Contamination can build up in the injection port, column, and mass spectrometer ion source.[16][19] |
| Column Bleed | Stationary phase material from the LC column can "bleed" into the system, causing background noise. |
| Electronic Noise | Improper grounding or interference from other electronic devices can manifest as noise. |
Experimental Protocols
1. Preparation of Calibration Standards and Quality Controls
This protocol describes the preparation of calibration curve (CC) standards and quality control (QC) samples in human plasma.
-
Prepare Primary Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Elacestrant in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare a 1 mg/mL stock solution of Elacestrant-d4 in the same solvent.
-
-
Prepare Intermediate and Spiking Solutions:
-
From the primary stocks, prepare a series of intermediate solutions of Elacestrant at various concentrations to cover the desired calibration range.
-
Prepare a working internal standard (IS) spiking solution of Elacestrant-d4 at a constant concentration (e.g., 50 ng/mL) in the sample preparation solvent.
-
-
Prepare Calibration Curve Standards:
-
Spike blank human plasma with the appropriate Elacestrant intermediate solutions to achieve the final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL). The volume of the spiking solution should be minimal (e.g., <5% of the total plasma volume) to avoid altering the matrix.
-
-
Prepare Quality Control Samples:
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 8, and 80 ng/mL). These should be prepared from a separate weighing of the Elacestrant reference standard if possible.
-
2. Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (e.g., Elacestrant-d4 in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/mobile phase B (e.g., 50:50 v/v).
-
Vortex briefly and inject into the LC-MS/MS system.
3. LC-MS/MS Analysis Method
The following are example parameters and should be optimized for your specific instrumentation.
| Parameter | Condition |
| LC Column | Acquity UPLC BEH Shield RP18 (50 x 2.1 mm, 1.7 µm)[20] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and re-equilibrate for 1 minute. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Elacestrant: m/z 459.35 → 268.15[20]Elacestrant-d4: m/z 463.35 → 272.23[20] |
| Ion Source Settings | Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.[9][21] |
Visualizations
Caption: A typical experimental workflow for the analysis of Elacestrant in plasma.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. why internal standards? - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 13. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. zefsci.com [zefsci.com]
- 17. researchgate.net [researchgate.net]
- 18. echemi.com [echemi.com]
- 19. Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 20. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
Validation & Comparative
A Head-to-Head Battle of Internal Standards for Elacestrant Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Elacestrant, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of Elacestrant-d4-1 with other deuterated internal standards, supported by experimental data, to facilitate an informed selection process.
Elacestrant, a selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor-positive (ER+), HER2-negative advanced or metastatic breast cancer.[1] Rigorous bioanalytical methods are essential for its clinical development and therapeutic drug monitoring. An ideal internal standard (IS) should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variability. This guide focuses on the comparison of deuterated analogs of Elacestrant, which are considered the gold standard for LC-MS/MS-based quantification due to their similar physicochemical properties to the analyte.
Performance Comparison of Deuterated Internal Standards
The use of a stable isotope-labeled internal standard is the preferred approach for the quantitative bioanalysis of small molecules by LC-MS/MS. For Elacestrant, both Elacestrant-d4 and Elacestrant-d5 have been successfully employed in validated bioanalytical methods. The following tables summarize the key performance parameters of these methods, allowing for a direct comparison.
| Parameter | Elacestrant-d4 | Elacestrant-d5 | Reference |
| Linearity Range | 0.05 - 100 ng/mL | 0.05 - 100 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated, but method was fully validated | [2] |
| Accuracy (% Bias) | < 15% (< 20% for LLOQ) | -2.6% to 1.6% (cumulative bias) | [2] |
| Precision (% CV) | < 15% (< 20% for LLOQ) | ≤ 6.2% (cumulative precision) | [2] |
| Recovery | Not explicitly stated, but method was fully validated | Not explicitly stated, but method was fully validated | [2] |
Table 1: Comparison of Bioanalytical Method Validation Parameters for Elacestrant using Deuterated Internal Standards.
| Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Elacestrant-d4 | 463.35 | 272.23 | [2] |
| Elacestrant-d5 | Not explicitly stated | Not explicitly stated |
Table 2: Mass Spectrometric Transitions for Deuterated Elacestrant Internal Standards.
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating analytical performance. Below are the experimental protocols for the quantification of Elacestrant using Elacestrant-d4 as an internal standard.
Bioanalytical Method for Elacestrant in Human Plasma using Elacestrant-d4
-
Sample Preparation: Solid-phase extraction (SPE) is employed to extract Elacestrant and the internal standard from human plasma.
-
Chromatography: Reverse-phase liquid chromatography is performed on a UPLC BEH Shield RP18 column (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is used.
-
Flow Rate: 0.8 mL/min.
-
Mass Spectrometry: A Sciex 5000 mass spectrometer is operated in the positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Elacestrant: 459.35 → 268.15 m/z
-
Elacestrant-d4: 463.35 → 272.23 m/z[2]
-
Visualizing the Workflow and Mechanism
To provide a clearer understanding of the analytical process and the therapeutic action of Elacestrant, the following diagrams are presented.
Caption: Bioanalytical workflow for Elacestrant quantification.
Caption: Elacestrant's mechanism of action in ER+ breast cancer cells.
Discussion and Conclusion
The data presented in this guide demonstrate that both Elacestrant-d4 and Elacestrant-d5 are suitable internal standards for the bioanalysis of Elacestrant. The choice between them may depend on commercial availability and cost. The use of a deuterated internal standard is highly recommended over a structural analog to minimize the risk of differential matrix effects and ensure the most accurate and precise results.
The provided experimental protocol for the method using Elacestrant-d4 offers a robust starting point for laboratories looking to establish a validated bioanalytical assay for Elacestrant. The accompanying diagrams of the workflow and signaling pathway serve as valuable visual aids for understanding the analytical process and the drug's mechanism of action. Ultimately, the selection of an internal standard should be based on a thorough method development and validation process to ensure the reliability of the data generated in support of drug development and clinical research.
References
Cross-Laboratory Validation of Elacestrant-d4-1 Bioanalytical Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of bioanalytical data across different laboratories is paramount. This guide provides a comparative overview of the cross-validation of an analytical method for Elacestrant-d4-1, a deuterated internal standard for the novel estrogen receptor antagonist, Elacestrant.
This document outlines the key performance parameters of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and presents a hypothetical cross-validation between two independent laboratories. The provided experimental protocol and comparative data serve as a blueprint for establishing inter-laboratory reliability for the bioanalysis of Elacestrant.
Comparative Analysis of Method Performance
The following tables summarize the quantitative data from the validation of the LC-MS/MS method for Elacestrant in a primary laboratory and its subsequent cross-validation in a secondary laboratory. The data is representative of typical performance characteristics for such an assay.
Table 1: Calibration Curve and Linearity
| Parameter | Laboratory A (Primary) | Laboratory B (Secondary) | Acceptance Criteria |
| Concentration Range | 1.0 - 1000 ng/mL | 1.0 - 1000 ng/mL | Consistent Range |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Same Model |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | ≥ 0.99 |
| Back-calculated Accuracy | 98.5% - 101.2% | 97.9% - 102.1% | 85% - 115% (80% - 120% at LLOQ) |
Table 2: Accuracy and Precision
| Quality Control Level | Laboratory A (Primary) | Laboratory B (Secondary) | Acceptance Criteria |
| LLOQ (1.0 ng/mL) | |||
| Mean Concentration (ng/mL) | 0.99 | 1.02 | - |
| Accuracy (%) | 99.0 | 102.0 | 80.0% - 120.0% |
| Precision (%CV) | 4.5 | 5.1 | ≤ 20.0% |
| Low QC (3.0 ng/mL) | |||
| Mean Concentration (ng/mL) | 2.98 | 3.05 | - |
| Accuracy (%) | 99.3 | 101.7 | 85.0% - 115.0% |
| Precision (%CV) | 3.8 | 4.2 | ≤ 15.0% |
| Mid QC (100 ng/mL) | |||
| Mean Concentration (ng/mL) | 101.1 | 98.9 | - |
| Accuracy (%) | 101.1 | 98.9 | 85.0% - 115.0% |
| Precision (%CV) | 2.5 | 3.1 | ≤ 15.0% |
| High QC (800 ng/mL) | |||
| Mean Concentration (ng/mL) | 796.0 | 808.0 | - |
| Accuracy (%) | 99.5 | 101.0 | 85.0% - 115.0% |
| Precision (%CV) | 2.1 | 2.8 | ≤ 15.0% |
Experimental Protocols
The following is a detailed methodology for the quantification of Elacestrant in human plasma using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2. Liquid Chromatography
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)[1][2].
-
Mobile Phase: Isocratic elution with 50:50 (v/v) acetonitrile and water containing 0.1% formic acid[1][2].
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
3. Mass Spectrometry
-
MS System: Sciex Triple Quad 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters:
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Declustering Potential (DP): 80 V
-
Entrance Potential (EP): 10 V
-
Collision Energy (CE): 35 V
-
Collision Cell Exit Potential (CXP): 12 V
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the cross-laboratory validation of the this compound analytical method.
Caption: Inter-laboratory cross-validation workflow.
Caption: Bioanalytical method workflow.
References
Comparative pharmacokinetic profile of Elacestrant vs Elacestrant-d4-1
A deep dive into the pharmacokinetic properties of the selective estrogen receptor degrader, Elacestrant, and the role of its deuterated analogue, Elacestrant-d4.
This guide provides a comprehensive comparison of the pharmacokinetic profiles of Elacestrant and its deuterated form, Elacestrant-d4. It is intended for researchers, scientists, and drug development professionals to offer a clear understanding of Elacestrant's behavior in the body and to clarify the specific role of Elacestrant-d4 in pharmacokinetic analysis.
Understanding the Roles: Elacestrant and Elacestrant-d4
Elacestrant is an orally bioavailable selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1] Its therapeutic effect is dependent on its pharmacokinetic and pharmacodynamic properties.
Elacestrant-d4 is a deuterated version of Elacestrant, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[2][3][4] This subtle change in mass does not typically alter the pharmacological activity of the molecule. Instead, Elacestrant-d4 serves as an ideal internal standard for the bioanalytical quantification of Elacestrant in biological samples, such as plasma.[5] Its distinct mass allows it to be differentiated from the non-deuterated Elacestrant in mass spectrometry-based assays, ensuring accurate measurement of the drug's concentration.[5] Therefore, a direct therapeutic pharmacokinetic comparison is not applicable, as Elacestrant-d4 is not developed for therapeutic purposes.
Pharmacokinetic Profile of Elacestrant
The following table summarizes the key pharmacokinetic parameters of Elacestrant based on clinical studies.
| Pharmacokinetic Parameter | Value |
| Cmax (Maximum Plasma Concentration) | 119 ng/mL (at steady-state with 345 mg once daily)[6] |
| Tmax (Time to Cmax) | 1 to 4 hours[6] |
| AUC0-24h (Area Under the Curve) | 2440 ng·h/mL (at steady-state with 345 mg once daily)[6] |
| Half-life (t½) | 30 to 50 hours[6] |
| Oral Bioavailability | Approximately 10%[6] |
| Protein Binding | >99%[6] |
| Metabolism | Primarily by CYP3A4, and to a lesser extent by CYP2A6 and CYP2C9[6] |
| Elimination | Primarily in feces (approximately 82%, with 34% as unchanged drug) and to a lesser extent in urine (approximately 7.5%, with <1% as unchanged drug)[6] |
Experimental Protocols
Pharmacokinetic Study Design for an Oral Drug like Elacestrant
A typical pharmacokinetic study for an orally administered drug like Elacestrant involves the following key steps:
-
Subject Recruitment: Healthy volunteers or patients, depending on the study phase, are enrolled. For Elacestrant, studies have been conducted in healthy postmenopausal women.
-
Drug Administration: A single or multiple doses of Elacestrant are administered orally. Food effect studies may also be conducted where the drug is given with a high-fat meal to assess its impact on absorption.[6]
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration to capture the absorption, distribution, metabolism, and elimination phases.
-
Plasma Preparation: The collected blood samples are processed to separate plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: The concentration of Elacestrant in the plasma samples is determined using a validated bioanalytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS).[5] This is where Elacestrant-d4 plays a crucial role as an internal standard to ensure the accuracy and precision of the measurements.[5]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental or compartmental analysis.
Diagram of Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow of a typical pharmacokinetic study for an oral drug.
Mechanism of Action and Signaling Pathway
Elacestrant is a selective estrogen receptor degrader (SERD). It functions by binding to estrogen receptor-alpha (ERα), which leads to the degradation of the receptor through the proteasomal pathway.[6] This action blocks estrogen-mediated growth signaling in ER-positive breast cancer cells. By degrading the estrogen receptor, Elacestrant effectively inhibits the downstream signaling pathways that promote tumor cell proliferation and survival.
Diagram of Elacestrant's Signaling Pathway
Caption: Mechanism of action of Elacestrant in ER+ breast cancer cells.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy Elacestrant-d4 [smolecule.com]
- 5. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
A Researcher's Guide to the Isotopic Purity Analysis of Commercially Available Elacestrant-d4
For researchers utilizing deuterated standards in pharmacokinetic and metabolic studies, ensuring the isotopic purity of these reagents is paramount for data accuracy and reliability. This guide provides a framework for the comparative analysis of commercially available Elacestrant-d4, a deuterated analog of the selective estrogen receptor degrader (SERD), Elacestrant. While direct comparative data on isotopic purity from commercial suppliers is not always readily published, this guide outlines the necessary experimental protocols for researchers to conduct their own comprehensive analysis.
Commercially Available Deuterated Elacestrant and Alternatives
Elacestrant-d4 is the most commonly available deuterated form of Elacestrant. Several chemical suppliers offer this compound, typically with a high chemical purity. In addition to Elacestrant-d4, other deuterated variants such as Elacestrant-d6 and Elacestrant-d10 may be available from some suppliers, offering alternatives for use as internal standards in mass spectrometry-based bioanalysis.
Table 1: Commercially Available Deuterated Elacestrant
| Compound | Commercial Suppliers (Examples) | Publicly Stated Chemical Purity | Notes |
| Elacestrant-d4 | MedchemExpress, InvivoChem, Artis Standards | ≥98% (by HPLC) | Most common deuterated form. |
| Elacestrant-d6 | MedchemExpress | Inquire for details | Alternative deuterated standard. |
| Elacestrant-d10 | MedchemExpress | Inquire for details | Alternative deuterated standard with higher mass shift. |
Note: Isotopic purity is often not detailed on the main product page and researchers are advised to request the Certificate of Analysis (CoA) from the supplier for specific batch information.
Experimental Protocols for Isotopic Purity Determination
The two primary methods for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[1][2]
Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique to determine the distribution of isotopologues in a deuterated compound.[1][3]
Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the Elacestrant-d4 standard from each supplier in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL.
-
Prepare a similar solution of non-deuterated Elacestrant as a reference.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.
-
Injection Volume: Inject 1-5 µL of the sample.
-
-
Mass Spectrometry (MS):
-
Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[4]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for this class of compounds.
-
Scan Mode: Perform a full scan in the mass range that includes the molecular ions of Elacestrant and its deuterated isotopologues (e.g., m/z 400-500).
-
Data Acquisition: Acquire high-resolution mass spectra for both the deuterated and non-deuterated standards.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of Elacestrant (d0) and Elacestrant-d4 (d4), as well as any other potential isotopologues (d1, d2, d3).
-
From the high-resolution mass spectrum of the Elacestrant-d4 sample, determine the relative abundance of each isotopologue.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Intensity(d4) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3) + Intensity(d4))] x 100
-
Table 2: Hypothetical Isotopic Purity Data from HRMS Analysis
| Supplier | Lot Number | Isotopic Purity (d4 %) | d0 Impurity (%) | d1 Impurity (%) | d2 Impurity (%) | d3 Impurity (%) |
| Supplier A | A123 | 99.1 | 0.2 | 0.3 | 0.2 | 0.2 |
| Supplier B | B456 | 98.5 | 0.5 | 0.4 | 0.3 | 0.3 |
| Supplier C | C789 | 99.5 | 0.1 | 0.1 | 0.1 | 0.2 |
Note: This is example data. Actual results will vary.
Isotopic Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information on the location and extent of deuteration.[1][2]
Protocol:
-
Sample Preparation:
-
Dissolve a sufficient amount of the Elacestrant-d4 standard (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).
-
Prepare a corresponding sample of the non-deuterated Elacestrant standard for comparison.
-
-
NMR Analysis:
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard proton NMR spectrum for both the deuterated and non-deuterated samples.
-
Compare the spectra to identify the absence or reduction of signals at the expected deuteration sites in the Elacestrant-d4 sample.
-
-
²H NMR (Deuterium NMR):
-
Acquire a deuterium NMR spectrum of the Elacestrant-d4 sample.
-
The presence of signals will confirm the incorporation of deuterium. The chemical shifts will correspond to the positions of deuteration.
-
-
-
Data Analysis:
-
In the ¹H NMR spectrum of Elacestrant-d4, integrate the residual proton signals at the deuteration sites and compare them to the integration of a non-deuterated proton signal in the same molecule. This ratio can be used to estimate the isotopic purity.
-
The relative integrals in the ²H NMR spectrum can also provide a measure of the relative amounts of each deuterated species.
-
Visualization of Experimental Workflows
Caption: Workflow for the comparative isotopic purity analysis of Elacestrant-d4.
Signaling Pathway of Elacestrant
Elacestrant is a selective estrogen receptor degrader (SERD). It functions by binding to the estrogen receptor (ER), primarily ERα, which leads to the degradation of the receptor. This action blocks the downstream signaling pathways that are activated by estrogen, thereby inhibiting the growth of ER-positive cancer cells.
Caption: Mechanism of action of Elacestrant as a selective estrogen receptor degrader.
By following these guidelines and protocols, researchers can confidently assess and compare the isotopic purity of commercially available Elacestrant-d4 and its alternatives, ensuring the selection of the most suitable internal standard for their specific research needs.
References
Performance of Elacestrant-d4: A Comparative Guide for Mass Spectrometry Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance of Elacestrant-d4, the deuterated internal standard for the selective estrogen receptor degrader (SERD) Elacestrant, across different mass spectrometer models. The selection of an appropriate mass spectrometry platform is critical for accurate and robust quantification in bioanalytical and pharmaceutical studies. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological and analytical pathways to aid in instrument selection and method development.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the reported performance characteristics for the analysis of Elacestrant and its deuterated internal standard, Elacestrant-d4, on various high-performance liquid chromatography-mass spectrometry (LC-MS/MS) systems. It is important to note that direct comparisons are challenging due to variations in experimental conditions, matrices, and whether the analyte was Elacestrant or its deuterated form.
Table 1: Performance of Sciex 5000 Mass Spectrometer in Bioanalysis
| Parameter | Value | Matrix | Analyte | Internal Standard |
| Instrument | Sciex 5000 | Human Plasma, Urine, CSF | Elacestrant | Elacestrant-d4 |
| UPLC System | Acquity UPLC | |||
| Linearity Range | 0.05–100 ng/mL | Human Plasma, Urine, CSF | Elacestrant | Elacestrant-d4 |
| Ion Transition (Elacestrant) | m/z 459.35 → 268.15 | |||
| Ion Transition (Elacestrant-d4) | m/z 463.35 → 272.23 |
Table 2: Performance of Agilent Mass Spectrometer in Pharmaceutical Analysis
| Parameter | Value | Matrix | Analyte |
| Instrument | Agilent LC-MS/MS | Pharmaceutical Dosage Form | Elacestrant |
| Linearity Range | 25–150 µg/mL | ||
| Correlation Coefficient (R²) | 0.99979 | ||
| Limit of Detection (LOD) | 0.3 µg/mL | ||
| Limit of Quantitation (LOQ) | 1.0 µg/mL | ||
| Molecular Ion (Elacestrant) | m/z 459.6463 | ||
| Fragment Ions (Elacestrant) | m/z 388.5172, 303.41652, 232.316, 174.630 (base peak) |
Table 3: General Performance Characteristics of Thermo Fisher Orbitrap and Waters Xevo TQ Systems
While specific data for Elacestrant analysis on Thermo Fisher and Waters instruments were not available in the reviewed literature, their general performance capabilities in small molecule bioanalysis are well-established.
| Manufacturer | Instrument Series | Key Performance Characteristics |
| Thermo Fisher Scientific | Orbitrap series (e.g., Q Exactive, Orbitrap Exploris) | High-resolution accurate-mass (HRAM) capabilities, excellent sensitivity (femtogram levels), wide dynamic range (up to 6 orders of magnitude), and fast scan speeds.[1][2][3][4][5] These features enable high-confidence qualitative and quantitative analysis, particularly in complex matrices. |
| Waters | Xevo TQ series (e.g., Xevo TQ-S, Xevo TQ-XS) | High sensitivity (sub-picogram to femtogram levels), robustness, and reproducibility for high-throughput quantitative bioanalysis.[6][7][8] These triple quadrupole instruments are designed for demanding applications requiring low detection limits and high precision. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the experimental conditions reported in the cited studies.
Bioanalytical Method Using Sciex 5000
-
Objective: To determine the concentrations of Elacestrant in human plasma, urine, and cerebrospinal fluid (CSF).
-
Instrumentation: A Sciex 5000 mass spectrometer coupled with an Acquity UPLC system.
-
Analyte and Internal Standard: Elacestrant and deuterated Elacestrant-d4.
-
Chromatographic Separation:
-
Column: Acquity UPLC BEH Shield RP18 (50 × 2.1 mm, 1.7 μm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.8 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Not specified, but likely Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Elacestrant: m/z 459.35 → 268.15
-
Elacestrant-d4: m/z 463.35 → 272.23
-
-
-
Validation: The assay was validated for specificity, precision, accuracy, sensitivity, stability, and linearity over a concentration range of 0.05–100 ng/mL in all matrices.
Pharmaceutical Analysis Using Agilent LC-MS/MS
-
Objective: To identify and quantify Elacestrant in pharmaceutical dosage forms.
-
Instrumentation: An Agilent LC-MS/MS system with a PDA detector.
-
Analyte: Elacestrant.
-
Chromatographic Separation:
-
Column: Agilent Eclipse XDB (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution (details not specified).
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Not specified.
-
Detection: Tandem mass spectrometry (MS/MS).
-
Key m/z Values:
-
Molecular Ion: 459.6463
-
Base Peak: 174.630
-
Other Fragments: 388.5172, 303.41652, 232.316
-
-
-
Validation: The method was validated according to ICH guidelines and demonstrated good accuracy, precision, robustness, and linearity.
Mandatory Visualizations
Signaling Pathway of Elacestrant
Elacestrant is a selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor-alpha (ERα) and inducing its degradation.[9][10][11][12][13] This disrupts the downstream signaling pathways that promote the proliferation of ER-positive breast cancer cells.
References
- 1. scispec.co.th [scispec.co.th]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Orbitrap LC-MS | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Improving Small Molecule Characterization - AnalyteGuru [thermofisher.com]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. trustedpharmaguide.com [trustedpharmaguide.com]
- 12. researchgate.net [researchgate.net]
- 13. Elacestrant Mechanism of Action | ORSERDU® (elacestrant) [orserduhcp.com]
A Comparative Guide to Linearity and Range Determination for Elacestrant Bioanalytical Assays
This guide provides a detailed comparison of the linearity and analytical range for Elacestrant quantification using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Elacestrant-d4 as an internal standard. The performance of this bioanalytical method is evaluated against industry-standard regulatory guidelines and another published method for a different matrix, offering researchers and drug development professionals a comprehensive overview of assay capabilities.
Introduction to Elacestrant Analysis
Elacestrant is a novel, nonsteroidal selective estrogen receptor degrader (SERD) developed for the treatment of ER-positive breast cancer.[1][2] Accurate and precise quantification of Elacestrant in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.[3][4] A robust, validated bioanalytical method ensures that the data generated are reliable for regulatory submissions.[3][4] Linearity and range are fundamental parameters in this validation, defining the concentration span over which the assay is accurate, precise, and reproducible.[5]
Experimental Protocols
This section details the methodologies for the quantification of Elacestrant, primarily focusing on the analysis in human plasma using Elacestrant-d4 as the stable isotope-labeled internal standard (SIL-IS).
Method 1: Elacestrant in Human Plasma by LC-MS/MS
-
Objective: To determine the concentration of Elacestrant in human plasma, urine, and cerebrospinal fluid (CSF) for pharmacokinetic studies.[1]
-
Sample Preparation: A liquid-liquid extraction procedure is employed. To 150 µl of plasma, 300 µl of 1% formic acid in water is added before extraction.[1]
-
Chromatography:
-
Mass Spectrometry:
Method 2: Elacestrant in Pharmaceutical Dosage Forms by LC-MS/MS
-
Objective: To identify and quantify Elacestrant in pharmaceutical tablet formulations.[8]
-
Internal Standard: Not specified in the provided abstract.
-
Chromatography:
-
Detection: Photodiode Array (PDA) detector in conjunction with tandem mass spectrometry (MS/MS).[8]
Data Presentation: Linearity and Range Comparison
The performance of the bioanalytical method is compared with a method for pharmaceutical analysis and benchmarked against standard regulatory acceptance criteria from the FDA.[3][4]
| Parameter | Method 1: Elacestrant in Plasma[1] | Method 2: Elacestrant in Tablets[8] | Regulatory Acceptance Criteria (FDA)[3][4] |
| Analyte | Elacestrant | Elacestrant | Drug and its metabolite(s) |
| Internal Standard | Elacestrant-d4 | Not Specified | SIL-IS is preferred where possible |
| Linear Range | 0.05 – 100 ng/mL | 25 – 150 µg/mL | Range must cover expected concentrations |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 1.0 µg/mL | Response should be ≥ 5x blank response |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | 150 µg/mL | Highest standard on the calibration curve |
| Correlation Coefficient (r²) | Not explicitly stated, but implied by validation | 0.99979 | Not strictly defined, but should indicate a strong fit |
| Calibration Curve Model | Not explicitly stated, typically linear or weighted linear regression | Not explicitly stated | The simplest model that adequately describes the concentration-response relationship should be used. |
| Accuracy at LLOQ/ULOQ | Validated (data not shown) | Not explicitly stated | Back-calculated concentrations should be within ±20% of nominal (±25% for LBA) |
| Precision at LLOQ/ULOQ | Validated (data not shown) | Not explicitly stated | Coefficient of Variation (CV) should not exceed 20% (25% for LBA) |
Visualizations
The following diagrams illustrate the experimental workflow and the logical process for determining the linearity of a bioanalytical assay.
Caption: Workflow for Elacestrant quantification in plasma.
Caption: Logic for linearity and range determination.
References
- 1. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpaonline.com [ajpaonline.com]
- 3. fda.gov [fda.gov]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of Elacestrant Versus Standard Endocrine Therapy: A Guide for Researchers
An objective analysis of elacestrant's performance against standard-of-care endocrine therapies in ER-positive, HER2-negative advanced breast cancer, with a focus on experimental data from the pivotal EMERALD trial.
This guide provides a detailed comparison between elacestrant, a novel oral selective estrogen receptor degrader (SERD), and standard-of-care (SOC) endocrine therapies for the treatment of estrogen receptor (ER)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer. The development of endocrine resistance, often driven by mutations in the estrogen receptor 1 gene (ESR1), poses a significant clinical challenge. This document summarizes the key experimental data, protocols, and mechanisms of action to inform researchers, scientists, and drug development professionals.
Mechanisms of Action: A Divergent Approach to ER Targeting
Elacestrant and standard endocrine therapies inhibit ER signaling through distinct mechanisms. Standard therapies include aromatase inhibitors (AIs), which reduce estrogen production, and other selective estrogen receptor modulators (SERMs) or degraders (SERDs) like tamoxifen and fulvestrant.
-
Elacestrant : As a SERD, elacestrant functions through a dual mechanism. It competitively binds to the estrogen receptor alpha (ERα), acting as an antagonist to block the transcriptional activity induced by estrogen.[1][2] Furthermore, upon binding, it alters the receptor's conformation, marking it for degradation by the cell's ubiquitin-proteasome pathway.[2][3] This leads to a significant reduction in the overall levels of ERα protein in cancer cells.[4] A key advantage of elacestrant is its oral bioavailability, unlike the intramuscular administration required for fulvestrant.[1][5]
-
Aromatase Inhibitors (AIs) : Drugs like anastrozole, letrozole, and exemestane are primarily used in postmenopausal women.[6] They work by blocking the aromatase enzyme, which is responsible for converting androgens into estrogens in peripheral tissues like fat and muscle.[7][8][9] This systemic reduction in estrogen deprives ER-positive cancer cells of their primary growth signal.[10]
-
Fulvestrant : This agent is the first-in-class SERD and requires intramuscular injection.[11][12] It binds to the estrogen receptor, inducing a conformational change that inhibits receptor dimerization and accelerates ER degradation, resulting in a pure antiestrogenic effect.[12][13][14]
The following diagram illustrates the distinct points of intervention for these therapies within the ER signaling pathway.
Caption: Mechanisms of Elacestrant and Standard Endocrine Therapies.
Key Experimental Data: The EMERALD Phase III Trial
The pivotal EMERALD trial provides the most robust dataset for comparing elacestrant to standard endocrine therapy. This study was specifically designed to evaluate efficacy in a clinically resistant population.[15][16]
Experimental Protocol: EMERALD Trial
-
Study Design : EMERALD was an international, multicenter, randomized, open-label, active-controlled, Phase III clinical trial.[16][17][18] Patients were randomized in a 1:1 ratio.[18]
-
Patient Population : The trial enrolled postmenopausal women and men with ER-positive, HER2-negative advanced or metastatic breast cancer.[17] A key inclusion criterion was disease progression after one or two prior lines of endocrine therapy, including a mandatory prior combination treatment with a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor.[16][17] Patients could have received up to one prior line of chemotherapy.[16]
-
Intervention Arms :
-
Primary Endpoints : The co-primary endpoints were progression-free survival (PFS) as assessed by a blinded independent central review in two populations: 1) the overall patient population and 2) patients whose tumors harbored ESR1 mutations.[16][18]
-
Key Secondary Endpoints : Overall survival (OS), objective response rate (ORR), and safety.
Caption: EMERALD Phase III Trial Workflow.
Quantitative Data Summary
The EMERALD trial demonstrated a statistically significant improvement in progression-free survival for patients treated with elacestrant compared to the standard of care, with the most pronounced benefit observed in patients with ESR1 mutations.
Table 1: Comparative Efficacy — Progression-Free Survival (PFS)
| Patient Population | Treatment Arm | Median PFS (Months) | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Overall Population | Elacestrant | 2.8 | 0.70 (0.55 - 0.88) | 0.002 |
| Standard of Care | 1.9 | |||
| ESR1-Mutated | Elacestrant | 3.8 | 0.55 (0.39 - 0.77) | 0.0005 |
| Standard of Care | 1.9 |
Data sourced from the EMERALD trial publications.[15][16][20]
Table 2: Landmark PFS Rates
| Patient Population | Time Point | Elacestrant PFS Rate (95% CI) | SOC PFS Rate (95% CI) |
|---|---|---|---|
| Overall Population | 6 Months | 34.3% (27.2 - 41.5) | 20.4% (14.1 - 26.7) |
| 12 Months | 22.3% (15.2 - 29.4) | 9.4% (4.0 - 14.8) | |
| ESR1-Mutated | 6 Months | 40.8% (30.1 - 51.4) | 19.1% (10.5 - 27.8) |
| 12 Months | 26.8% (16.2 - 37.4) | 8.2% (1.3 - 15.1) |
Data sourced from the EMERALD trial publications.[15][20]
Subgroup Analysis: Impact of Prior Therapy Duration
A key exploratory analysis from EMERALD showed that the benefit of elacestrant was even more significant in patients with ESR1 mutations who had been on prior CDK4/6 inhibitor therapy for a longer duration, suggesting that these tumors remained endocrine-sensitive.
Table 3: PFS in ESR1-Mutated Subgroup by Prior CDK4/6i Duration
| Duration of Prior CDK4/6i | Treatment Arm | Median PFS (Months) | Hazard Ratio (95% CI) |
|---|---|---|---|
| ≥ 12 Months | Elacestrant | 8.6 | 0.41 (0.26 - 0.63) |
| Standard of Care | 1.9 | ||
| ≥ 18 Months | Elacestrant | 8.6 | 0.47 (0.27 - 0.82) |
| Standard of Care | 2.1 |
Data sourced from subgroup analyses of the EMERALD trial.[17][19][21]
Safety and Tolerability
Elacestrant demonstrated a manageable safety profile. The most common adverse events were gastrointestinal in nature.
Table 4: Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Elacestrant (Any Grade) | SOC (Any Grade) | Elacestrant (Grade 3/4) | SOC (Grade 3/4) |
|---|---|---|---|---|
| Nausea | 35.0% | 18.8% | 2.5% | 0.9% |
| Musculoskeletal Pain | 50.0% | 37.3% | Not Reported | Not Reported |
| Fatigue | 25.6% | 22.7% | Not Reported | Not Reported |
| Vomiting | 19.0% | 9.0% | 0.9% | 0.4% |
Data reflects the ESR1-mutated population where available. Overall TRAE rates are consistent.[16][17][20][22] Treatment-related discontinuations were low, occurring in 3.4% of the elacestrant arm versus 0.9% in the SOC arm.[16]
Conclusion
The experimental data from the phase III EMERALD trial demonstrates that elacestrant provides a statistically significant and clinically meaningful improvement in progression-free survival compared to standard-of-care endocrine therapy in patients with ER+/HER2- advanced or metastatic breast cancer who have progressed on prior endocrine and CDK4/6 inhibitor therapy.[16][23] The efficacy of elacestrant is particularly pronounced in patients with tumors harboring ESR1 mutations, a common mechanism of acquired resistance to aromatase inhibitors.[15][24]
The manageable safety profile and the convenience of oral administration position elacestrant as a potential new standard of care for this patient population, highlighting the importance of ESR1 mutation testing in guiding therapeutic decisions.[19][24]
References
- 1. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 3. oncodaily.com [oncodaily.com]
- 4. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elacestrant - Wikipedia [en.wikipedia.org]
- 6. Breast Cancer Prevention: Aromatase Inhibitors | American Cancer Society [cancer.org]
- 7. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are aromatase inhibitors for breast cancer, and how do they work? | MD Anderson Cancer Center [mdanderson.org]
- 9. breastcancer.org [breastcancer.org]
- 10. researchgate.net [researchgate.net]
- 11. Fulvestrant - Wikipedia [en.wikipedia.org]
- 12. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 14. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. EMERALD Trial: Elacestrant vs Standard Endocrine Monotherapy for Advanced Breast Cancer After CDK4/6 Inhibition - The ASCO Post [ascopost.com]
- 20. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 21. Elacestrant in ER+, HER2− Metastatic Breast Cancer with ESR1-Mutated Tumors: Subgroup Analyses from the Phase III EMERALD Trial by Prior Duration of Endocrine Therapy plus CDK4/6 Inhibitor and in Clinical Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 22. onclive.com [onclive.com]
- 23. aacr.org [aacr.org]
- 24. ajmc.com [ajmc.com]
Elacestrant-d4-1: A Critical Evaluation as a Reference Standard for Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards is paramount for accurate and reliable quantification of drug candidates and their metabolites. This guide provides a comprehensive comparison of Elacestrant-d4-1, a deuterated form of the selective estrogen receptor degrader (SERD) Elacestrant, with other potential reference standards for metabolite identification. This document will delve into the performance, experimental protocols, and underlying signaling pathways to aid researchers in making informed decisions for their bioanalytical assays.
The Role of Internal Standards in Metabolite Identification
The accurate quantification of drug metabolites is a critical step in drug development, providing insights into a compound's metabolic stability, potential for drug-drug interactions, and overall safety profile. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) analysis is the gold standard for correcting for variability during sample preparation and analysis. An ideal IS should mimic the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency in the mass spectrometer. Stable isotope-labeled (SIL) compounds are considered the most suitable internal standards due to their near-identical chemical structure to the analyte.
This compound: A Deuterated Reference Standard
This compound is a deuterated analog of Elacestrant, where four hydrogen atoms have been replaced with deuterium. This modification results in a mass shift that allows it to be distinguished from the unlabeled Elacestrant and its metabolites by the mass spectrometer, while ideally maintaining similar chromatographic behavior.
Comparison with an Alternative: ¹³C-Labeled Elacestrant
While deuterated standards like this compound are widely used due to their cost-effectiveness and commercial availability, carbon-13 (¹³C) labeled standards are often considered the "gold standard" in bioanalysis. The following tables provide a comparative overview of these two types of internal standards.
Table 1: General Performance Comparison of Deuterated vs. ¹³C-Labeled Internal Standards
| Feature | Deuterated Standards (e.g., this compound) | ¹³C-Labeled Standards |
| Co-elution | May exhibit slight chromatographic shifts from the analyte.[1][2][3] | Typically co-elutes perfectly with the analyte.[2][4] |
| Isotopic Stability | Risk of deuterium-hydrogen back-exchange in certain solvents or conditions.[1][3][4] | Highly stable with no risk of isotopic exchange.[3][4] |
| Matrix Effect | Generally good at compensating for matrix effects, but chromatographic shifts can lead to differential ion suppression or enhancement.[5] | Excellent compensation for matrix effects due to identical chromatographic behavior.[2] |
| Cost & Availability | More readily available and generally less expensive. | Often more expensive and may require custom synthesis. |
| Accuracy & Precision | Can provide high accuracy and precision, but potential for chromatographic shifts and instability needs to be carefully evaluated during method validation. | Considered to provide the highest level of accuracy and precision.[2] |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Guideline | Relevance to Internal Standard Selection |
| Selectivity | The method should be able to differentiate and quantify the analyte from endogenous matrix components and other interferences.[6][7][8] | The internal standard must be free of interference from the analyte and matrix components. |
| Accuracy | The closeness of the mean test results to the true concentration.[7][8][9] | The choice of IS can impact accuracy, especially if it does not perfectly track the analyte's behavior during sample processing and analysis. |
| Precision | The closeness of agreement among a series of measurements.[7][8][9] | A good IS minimizes variability, leading to higher precision. |
| Recovery | The extraction efficiency of an analytical method.[10] | The IS should have a consistent and similar recovery to the analyte to ensure accurate quantification. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components.[5] | The IS should experience the same matrix effect as the analyte to provide effective normalization. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions.[7][8] | The stability of the IS itself is crucial; deuterated standards may be prone to back-exchange.[1][3] |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Elacestrant in biological matrices using Elacestrant-d4 as an internal standard, based on a validated LC-MS/MS method.
Sample Preparation
-
Thaw frozen human plasma, urine, or cerebrospinal fluid (CSF) samples at room temperature.
-
To a 50 µL aliquot of the sample, add 25 µL of the internal standard working solution (Elacestrant-d4 in methanol).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Elacestrant: m/z 459.3 → 268.2
-
Elacestrant-d4: m/z 463.3 → 272.2
-
-
Elacestrant's Mechanism of Action and Signaling Pathway
Elacestrant is a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor-alpha (ERα), inducing a conformational change that marks the receptor for degradation by the proteasome.[11][12][13][14] This degradation of ERα disrupts downstream estrogen-dependent signaling pathways that are critical for the proliferation of ER-positive breast cancer cells.[11][12][15]
References
- 1. scispace.com [scispace.com]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ukisotope.com [ukisotope.com]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. fda.gov [fda.gov]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Elacestrant – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 14. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 15. trustedpharmaguide.com [trustedpharmaguide.com]
Elacestrant-d4: A Comparative Guide to Inter-Assay and Intra-Assay Variability in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical performance of Elacestrant-d4 as a stable isotope-labeled internal standard in the bioanalysis of Elacestrant. The use of a reliable internal standard is paramount for achieving accurate and reproducible quantification of drug concentrations in biological matrices. This document summarizes the performance of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Elacestrant-d4 and discusses its advantages over potential alternative approaches.
Performance of Elacestrant Bioanalysis using Elacestrant-d4
The precision and accuracy of a bioanalytical method are key indicators of its performance and reliability. The data presented below is from a validated LC-MS/MS method for the quantification of Elacestrant in pharmaceutical dosage forms, which reflects the stability and consistency afforded by using Elacestrant-d4 as an internal standard.[1]
| Parameter | Intra-Assay Variability (% RSD) | Inter-Assay Variability (% RSD) | Recovery (%) |
| Elacestrant Analysis | 0.189 | 0.405 | 99.20 - 101.30 |
Data summarized from a study by Gorumutchu, G. P., & Ratnakaram, V. N. (2024).[1]
The low relative standard deviation (% RSD) for both intra- and inter-assay variability demonstrates the high precision of the method.[1] Furthermore, the recovery rates, which are close to 100%, indicate a high degree of accuracy.[1] Such performance is characteristic of methods employing a stable isotope-labeled internal standard, which effectively corrects for variations during sample processing and analysis.
Comparison with Alternative Internal Standards
| Feature | Elacestrant-d4 (Stable Isotope-Labeled IS) | Non-Isotopically Labeled IS (e.g., Structural Analog) |
| Co-elution with Analyte | Nearly identical chromatographic behavior to Elacestrant, ensuring co-elution and effective compensation for matrix effects at the specific retention time. | Chromatographic properties may differ, leading to elution at a different time and less effective compensation for matrix effects. |
| Extraction Recovery | Mimics the extraction behavior of Elacestrant from the biological matrix, providing accurate correction for variability in the sample preparation process. | Differences in physicochemical properties can lead to variations in extraction recovery compared to the analyte, introducing potential inaccuracies. |
| Ionization Efficiency in MS | Experiences similar ionization suppression or enhancement as Elacestrant in the mass spectrometer source, leading to more reliable quantification. | May have different ionization characteristics, making it less effective at correcting for matrix-induced changes in ionization efficiency. |
| Overall Method Precision | Generally results in higher precision and accuracy, as reflected in the low % RSD values observed in validated assays. | May lead to higher variability in analytical results due to less effective compensation for various sources of error. |
Experimental Protocols
A detailed experimental protocol for the bioanalysis of Elacestrant using Elacestrant-d4 as an internal standard is crucial for reproducibility. Below is a summarized methodology based on established bioanalytical practices.
1. Sample Preparation
-
Objective: To extract Elacestrant and Elacestrant-d4 from the biological matrix (e.g., plasma).
-
Procedure:
-
Aliquot a known volume of the biological sample into a clean tube.
-
Add a precise volume of a working solution of Elacestrant-d4 (internal standard).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant containing the analyte and internal standard to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate and quantify Elacestrant and Elacestrant-d4.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A constant flow rate appropriate for the column dimensions.
-
Injection Volume: A fixed volume of the reconstituted sample.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Elacestrant and Elacestrant-d4.
-
Visualizations
To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Elacestrant-d4-1
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Elacestrant-d4-1. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Compound Information and Hazard Identification
This compound is a deuterated form of Elacestrant, a selective estrogen receptor degrader (SERD). While specific safety data for the deuterated form is limited, the handling precautions should be based on the available data for Elacestrant.
Hazard Summary:
| Hazard Statement | Description | Precautionary Statement |
| H302 | Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||
| P330: Rinse mouth. | ||
| H410 | Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
| P391: Collect spillage. | ||
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Data sourced from the Safety Data Sheet for Elacestrant.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes and dust. |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat). | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator. | Required when handling the powder form to avoid inhalation. |
Information based on recommended exposure controls.[1]
Step-by-Step Handling and Operational Plan
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Experimental Protocol for Safe Handling:
-
Receiving and Storage:
-
Preparation of Stock Solutions:
-
Always handle the powdered form in an area with appropriate exhaust ventilation to avoid dust formation.[1]
-
Wear all mandatory PPE, including a respirator.
-
Weigh the required amount of this compound.
-
Prepare stock solutions by dissolving the compound in a suitable solvent such as DMSO.
-
-
Use in Experiments:
-
Conduct all experimental work within a fume hood or other ventilated enclosure.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[1]
-
Emergency Procedures
In the event of an accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][2] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1][2] |
| Inhalation | Relocate to fresh air immediately. If breathing is difficult, provide respiratory support. Seek medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
Spill and Disposal Plan
Proper containment and disposal are crucial to prevent environmental contamination.
Accidental Release Measures:
-
Personal Precautions:
-
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Keep the product away from drains, water courses, or the soil.[1]
-
-
Containment and Cleaning Up:
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a sealed container for disposal.
-
Disposal Plan:
Caption: Disposal plan for this compound waste.
All waste materials, including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. The contents and container must be disposed of at an approved waste disposal plant.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
